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Esomeprazole magnesium salt

Cat. No.: B1257141
CAS No.: 217087-10-0
M. Wt: 749.2 g/mol
InChI Key: DBOUSUONOXEWHU-VCKZSRROSA-N
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Description

Contextual Overview of Proton Pump Inhibitors (PPIs) in Medicinal Chemistry

Proton Pump Inhibitors (PPIs) are a class of drugs that bring about a significant and extended reduction in the production of stomach acid. wikipedia.org They function by irreversibly blocking the stomach's H+/K+ ATPase proton pump. wikipedia.org This class of medications has largely replaced H2-receptor antagonists due to their potent and long-lasting effects. wikipedia.orgnih.gov

PPIs are classified as prodrugs, meaning they require activation within an acidic environment. scribd.com They are lipophilic weak bases that concentrate in the acidic secretory canaliculi of the parietal cells. scribd.com Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the pump. nih.govscribd.com This action effectively halts the final step in gastric acid secretion, making them highly effective regardless of the initial stimulus. nih.govdrugbank.com The body must then synthesize new proton pumps to restore acid secretion. wikipedia.org

The development of PPIs, beginning with 2-pyridylmethylsulfinylbenzimidazole derivatives in 1972, marked a significant advancement in the treatment of acid-related disorders. scribd.com Common PPIs include Omeprazole (B731), Lansoprazole, Pantoprazole, and Rabeprazole. nih.govslideshare.net

Chemical Structure and Stereoisomeric Purity of Esomeprazole (B1671258) Magnesium Dihydrate

Esomeprazole is the (S)-isomer of omeprazole. nih.govpharmgkb.org Omeprazole itself is a racemic mixture, containing both the (S)- and (R)-enantiomers, which are non-superimposable mirror images of each other. nih.govpharmgkb.org The development of esomeprazole as a single-isomer product was a strategic advancement in the PPI class. nih.gov

The chemical name for esomeprazole is (S)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole. google.com The magnesium salt form, specifically esomeprazole magnesium dihydrate, possesses the chemical formula C₃₄H₄₀MgN₆O₈S₂. drugbank.comnih.gov

The molecular structure of esomeprazole magnesium in the solid-state has been determined using single-crystal X-ray diffraction. nih.gov In one crystalline form, esomeprazole magnesium crystallizes in a hexagonal unit cell. nih.gov The magnesium centers exhibit octahedral coordination. For every one magnesium center coordinated with six water molecules, there are two magnesium centers each chelated by three esomeprazole ligands. nih.gov The esomeprazole molecule acts as a chelating ligand, coordinating with the magnesium centers through one oxygen and one nitrogen atom. nih.gov

The stereoisomeric purity of esomeprazole is crucial to its pharmacological profile. The metabolism of omeprazole is stereoselective, with the (S)-enantiomer (esomeprazole) being metabolized more slowly by the cytochrome P450 enzyme CYP2C19 than the (R)-enantiomer. pharmgkb.orgnih.gov This results in a higher bioavailability and more consistent plasma concentrations for esomeprazole compared to an equivalent dose of racemic omeprazole. nih.govnih.gov

Table 1: Physicochemical Properties of Esomeprazole Magnesium Dihydrate

Property Value
Molecular Formula C₃₄H₄₀MgN₆O₈S₂
Molecular Weight 749.2 g/mol nih.gov
CAS Number 217087-10-0 nih.gov

Significance of Esomeprazole Magnesium Dihydrate as an Advanced Pharmaceutical Compound

The significance of esomeprazole magnesium dihydrate as an advanced pharmaceutical compound lies in its improved pharmacokinetic profile, which translates to more consistent and effective acid suppression compared to its predecessor, omeprazole. researchgate.netconsensus.app

The stereoselective metabolism of esomeprazole is a key factor. pharmgkb.org Because the (S)-isomer is metabolized more slowly than the (R)-isomer, administration of pure esomeprazole leads to higher and more predictable plasma levels. nih.govnih.gov This results in a greater area under the concentration-time curve (AUC), which correlates with a more potent and reliable inhibition of gastric acid secretion. nih.govresearchgate.net Studies have shown that esomeprazole provides more consistent acid control among individuals and over a 24-hour period compared to omeprazole. nih.gov

The formulation of esomeprazole as a magnesium salt dihydrate also contributes to its stability. nih.gov Pharmaceutical salts are often created to improve the stability and bioavailability of a drug substance. The crystalline structure of esomeprazole magnesium dihydrate provides a stable form for the active pharmaceutical ingredient. google.com Different hydrated and polymorphic forms of esomeprazole magnesium exist, including the dihydrate and trihydrate, as well as amorphous forms, each with distinct physical properties. google.comgoogle.comnih.gov The choice of a specific hydrate (B1144303) or crystalline form can impact factors like stability and solubility. nih.gov

Research has shown that the enhanced pharmacokinetic properties of esomeprazole lead to improved clinical outcomes in the management of acid-related disorders. For instance, esomeprazole has demonstrated superior rates of healing in erosive esophagitis compared to omeprazole. consensus.app This increased efficacy is a direct result of the greater and more consistent acid suppression achieved with the single (S)-isomer. nih.gov

Table 2: Comparison of Pharmacokinetic Parameters

Parameter Esomeprazole Omeprazole (Racemic)
Metabolism Slower, primarily via CYP2C19 and CYP3A4 pharmgkb.orgnih.gov Faster, stereoselective metabolism of R- and S-isomers pharmgkb.org
Bioavailability Higher and more consistent nih.govconsensus.app Lower and more variable nih.gov
Interindividual Variability Lower nih.gov Higher nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H40MgN6O8S2 B1257141 Esomeprazole magnesium salt CAS No. 217087-10-0

Properties

IUPAC Name

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOUSUONOXEWHU-VCKZSRROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40MgN6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217087-10-0
Record name Esomeprazole magnesium dihydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Omeprazole magnesium
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Record name ESOMEPRAZOLE MAGNESIUM DIHYDRATE
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Synthesis and Chemical Manufacturing of Esomeprazole Magnesium Dihydrate

Synthetic Routes and Methodologies for Esomeprazole (B1671258) Magnesium Dihydrate

The production of esomeprazole magnesium dihydrate is a multi-step process that begins with the synthesis of a prochiral sulfide (B99878) intermediate, which is then asymmetrically oxidized to form the desired S-enantiomer.

The conventional synthesis of esomeprazole starts with the preparation of the key intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This intermediate is typically formed by the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride with 2-mercapto-5-methoxy benzimidazole (B57391). google.com The resulting prochiral sulfide is then oxidized to produce esomeprazole. google.com

Historically, the resolution of racemic omeprazole (B731) was a method to obtain esomeprazole. google.com However, direct enantioselective synthesis has become the preferred industrial method due to its higher efficiency and atom economy.

The critical step in producing esomeprazole is the asymmetric oxidation of the prochiral sulfide. Several catalytic systems have been developed to achieve high enantioselectivity, favoring the formation of the S-enantiomer over the R-enantiomer.

Transition Metal Catalysis : This is a prominent method for the industrial-scale synthesis of esomeprazole. e3s-conferences.org

Titanium-Based Catalysts : The Sharpless-Katsuki epoxidation chemistry inspired the development of titanium/chiral tartrate catalytic systems for asymmetric sulfoxidation. e3s-conferences.orgscientificupdate.com A complex of titanium(IV) isopropoxide and a chiral ligand like (S,S)-diethyl tartrate ((S,S)-DET) is commonly used. nih.govrsc.org The reaction is typically carried out in an organic solvent, and the presence of a base can be crucial for achieving high enantiomeric purity. google.com However, scaling up this process can require a high catalyst loading, up to 30 mol %, to ensure reproducibility. acs.org

Iron-Based Catalysts : Due to its low toxicity and ready availability, iron has emerged as a sustainable catalyst for esomeprazole synthesis. acs.org An iron salt combined with a chiral Schiff base and a carboxylate salt can catalyze the sulfoxidation with hydrogen peroxide, achieving high yields (87%) and excellent enantiomeric excess (99.4% ee) on a kilogram scale. acs.orgresearchgate.netfigshare.com

Other Transition Metals : Catalysts based on manganese and vanadium have also been explored for this transformation. e3s-conferences.org These metal complexes, combined with chiral ligands, facilitate asymmetric oxidation in various organic solvents like toluene, acetonitrile (B52724), and dichloromethane. e3s-conferences.org

Bio-enzyme Catalysis : This green chemistry approach utilizes enzymes like Baeyer-Villiger monooxygenase (BVMO) for the asymmetric oxidation of the sulfide precursor. e3s-conferences.orgresearchgate.net This method can achieve high yields (87%) and enantiomeric excess (>99% ee) at the lab scale. e3s-conferences.org Directed evolution techniques have been employed to engineer more efficient enzymes, leading to significant improvements in catalytic activity. scientificupdate.com The addition of catalase can prevent enzyme deactivation by hydrogen peroxide, a byproduct of the reaction. scientificupdate.com

Oxaziridine (B8769555) Oxidation : This method employs chiral oxaziridine derivatives to oxidize the sulfide to the sulfoxide (B87167) with high yield and enantioselectivity. e3s-conferences.org The reaction proceeds in organic solvents, and after purification, yields high-quality esomeprazole. e3s-conferences.org

Synthesis StrategyCatalyst/ReagentTypical YieldEnantiomeric Excess (ee)Key Features
Titanium Catalysis Ti(OiPr)₄ / (S,S)-DET>70% nih.govacs.org>70% nih.govacs.orgWell-established; can require high catalyst loading on a large scale. acs.org
Iron Catalysis Iron salt / chiral Schiff base87% acs.orgresearchgate.netfigshare.com99.4% acs.orgresearchgate.netfigshare.comLow toxicity, sustainable, and effective on a kilogram scale. acs.org
Bio-enzyme Catalysis Baeyer-Villiger monooxygenase (BVMO)87% (lab scale) e3s-conferences.org>99% e3s-conferences.orgEnvironmentally friendly; uses enzymes for high selectivity. e3s-conferences.org
Oxaziridine Oxidation Chiral oxaziridineHighHighHigh selectivity and yield; reaction in organic solvents. e3s-conferences.org

After the synthesis of esomeprazole, it is converted to its magnesium salt and isolated as the dihydrate crystalline form.

Crude esomeprazole magnesium is often first converted to an intermediate salt, such as the potassium salt, which is then treated with a magnesium source to yield esomeprazole magnesium. googleapis.com The resulting product is then purified through crystallization.

The purification of esomeprazole magnesium trihydrate, for instance, can be achieved by dissolving the crude product in an organic solvent like methanol (B129727), filtering to remove impurities, and then adding purified water to precipitate the purified solid. google.com The final product is then dried. google.com

To obtain the desired polymorphic Form A of esomeprazole magnesium dihydrate, crude esomeprazole magnesium can be dissolved in methanol, and the solution is evaporated to a smaller volume. googleapis.com An anti-solvent, such as acetone, is then added to induce crystallization. googleapis.comgoogle.com The temperature during this process is critical, with cooling to 0-5°C being optimal for large-scale preparation. googleapis.com The isolated solid is then dried under vacuum at an elevated temperature (below 75°C) to yield the final dihydrate form. google.com

Process Chemistry and Optimization in Esomeprazole Magnesium Dihydrate Production

Process chemistry focuses on developing and optimizing synthetic routes for large-scale, efficient, and safe manufacturing.

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. In esomeprazole synthesis, this is evident in several areas:

Safer Solvents : Efforts have been made to replace hazardous chlorinated solvents like methylene (B1212753) dichloride with greener alternatives. googleapis.com Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) have shown promise, yielding good results in the oxidation step. nih.gov

Catalyst Choice : The shift from titanium-based catalysts, which can have environmental drawbacks, to more benign iron catalysts represents a significant step towards a greener process. e3s-conferences.orgacs.org Bio-catalytic methods are inherently green as they operate under mild conditions in aqueous environments. e3s-conferences.org

Waste Reduction : Optimizing reactions to improve yield and selectivity, thereby reducing the formation of byproducts like the sulfone impurity, is a key aspect of green process chemistry. scientificupdate.com

Maximizing yield and ensuring the quality of the final product are paramount in pharmaceutical manufacturing. This is achieved through careful optimization of reaction parameters and stringent quality control.

Reaction Optimization : Factors such as reaction temperature, time, concentration of reactants, and choice of base can be systematically varied to enhance both the yield and enantioselectivity of the asymmetric oxidation. nih.govacs.org For instance, in the iron-catalyzed process, controlling the addition rate of hydrogen peroxide and the nitrogen flow is crucial for maintaining a safe reaction temperature and minimizing oxygen concentration, which in turn ensures high selectivity and yield. acs.org

Quality Control : The purity of esomeprazole is critical, with strict limits on impurities. e3s-conferences.org The sulfone impurity, an over-oxidation product, is a key process-related impurity that must be controlled. e3s-conferences.orgscientificupdate.com High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to monitor the reaction, determine the yield of esomeprazole, and quantify its enantiomeric excess and the level of impurities. nih.govacs.org The final product must meet the specifications outlined in pharmacopeias, such as the United States Pharmacopeia (USP). e3s-conferences.org

Control of Residual Solvents

The control of residual solvents is a critical aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry, ensuring the safety and quality of the final drug substance. For Esomeprazole Magnesium Dihydrate, an Active Pharmaceutical Ingredient (API), managing residual organic volatile chemicals used during its synthesis and purification is mandated by regulatory bodies. ich.orgich.org These solvents are not completely removed by practical manufacturing techniques and their presence must be quantified and controlled within acceptable limits. ich.org

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a widely adopted guideline, Q3C, for residual solvents. ich.orgeuropa.eu This guideline classifies solvents into three categories based on their toxicity and risk to human health. ich.orgikev.org

Class 1 Solvents: These are solvents to be avoided. They are known or strongly suspected human carcinogens and environmental hazards. Their use is only permitted when strongly justified in a risk-benefit assessment. ich.orgich.org

Class 2 Solvents: These solvents are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities. Their levels must be limited in the final product. ich.orgich.org The ICH Q3C guideline provides Permitted Daily Exposure (PDE) values for these solvents. europa.euikev.org

Class 3 Solvents: These solvents have low toxic potential and are considered less of a risk to human health. They have high PDE values (50 mg or more per day). ich.orgikev.org

In the synthesis of Esomeprazole Magnesium Dihydrate, various solvents may be employed. A study developing a headspace gas chromatography (HS-GC) method for residual solvent analysis in esomeprazole identified several common solvents, including Methanol, Acetone, Isopropyl alcohol, Methylene dichloride, and Toluene. humanjournals.com Another method was developed for the simultaneous determination of eight solvents: ethanol, ethyl acetate (B1210297), isopropylbenzene, methanol, methylbenzene (toluene), 2-phenyl-2-propanol, dichloromethane, and acetonitrile. bvsalud.org The final stages of purification, particularly the crystallization or recrystallization of the dihydrate form, often utilize solvents like ethyl acetate and water. google.comepo.org

Control strategies involve both process optimization and rigorous analytical testing. Manufacturing processes are designed to reduce solvent levels, for example, by drying the final product under vacuum at controlled temperatures, such as from 25°C to 75°C. google.com Analytical methods, primarily headspace gas chromatography with a flame ionization detector (GC/FID), are used to confirm that the levels of residual solvents in the final API are below the limits specified in the ICH guidelines. humanjournals.comshimadzu.com.sg

Below is a table of solvents that may be used in the synthesis of Esomeprazole Magnesium Dihydrate and their corresponding ICH classification and limits.

SolventICH ClassConcentration Limit (ppm)
Methanol23000
Acetone35000
Isopropyl Alcohol35000
Methylene Dichloride (Dichloromethane)2600
Toluene2890
Ethyl Acetate35000
Acetonitrile2410
Ethanol35000
Cyclohexane23880

Patent Landscape and Intellectual Property Considerations in Esomeprazole Magnesium Dihydrate Synthesis

The patent landscape for esomeprazole and its salts, including the dihydrate form, is complex and has been the subject of significant industrial competition and litigation. Intellectual property rights have been centered on the single S-enantiomer of omeprazole, its various salt forms, specific polymorphic (crystalline) forms, and the processes for their preparation. google.comgovinfo.gov

Initial patents by AstraZeneca covered the optically pure S-enantiomer of omeprazole (esomeprazole) and its alkaline salts. Subsequent patents were filed to protect specific, stable crystalline forms of esomeprazole magnesium, which offered advantages in formulation and stability. Key patents, such as U.S. Patent No. 6,369,085, specifically claim the dihydrate (Forms A and B) and trihydrate forms of esomeprazole magnesium. google.com The existence of these polymorph-specific patents means that simply producing esomeprazole magnesium is not sufficient; manufacturers must produce a form that does not infringe on existing patents or develop a novel, non-infringing form.

The synthesis process itself has been a major area of patent activity. One of the earliest and most significant synthesis patents is WO 96/02535, which describes an enantioselective synthesis using a chiral titanium complex to oxidize a pro-chiral sulfide. google.comepo.org This method was a breakthrough as it allowed for the direct production of the S-enantiomer rather than relying on the resolution of the racemic omeprazole. google.com Other patents describe alternative resolution processes, such as using chiral acids like camphor (B46023) sulfonyl chloride or forming inclusion complexes with agents like 1,1'-bi-2-naphthol (B31242) (BINOL). google.comepo.org

Furthermore, patents have been granted for specific process improvements aimed at producing the desired polymorphic Form A of esomeprazole magnesium dihydrate consistently and on an industrial scale. google.com These patents may cover aspects such as the use of novel polymorphic forms of key intermediates or specific crystallization conditions, including the choice of solvents like ethyl acetate. google.com For generic manufacturers, navigating this dense patent landscape is a significant challenge, often involving developing alternative synthetic routes or challenging the validity of existing patents in court. govinfo.gov

The table below summarizes some of the key patents related to the synthesis and forms of Esomeprazole Magnesium Dihydrate.

Patent NumberTitleAssigneeKey Aspect of Invention
US 6,369,085Forms of S-omeprazole magnesiumAstraZeneca ABClaims crystalline esomeprazole magnesium trihydrate and dihydrate forms (Form A and Form B). google.com
WO 96/02535 (EP 0773940)Process for the enantioselective synthesis of sulphoxide derivativesAstraZeneca ABDescribes an enantioselective synthesis of esomeprazole using a chiral titanium complex as an oxidizing agent. google.comepo.org
EP 0897386Process for the preparation of the magnesium salt of the (-)-enantiomer of omeprazoleAstraZeneca ABClaims a process for direct conversion of the sulphoxide to the magnesium salt in the presence of an organic base. google.comgoogle.com
US 8,394,963 B2Process for the preparation of esomeprazole magnesium dihydrateCipla Ltd.Focuses on an improved process for preparing polymorphic Form A of esomeprazole magnesium dihydrate. google.comnih.gov
WO 2008/102145Process for the Preparation of Esomeprazole Magnesium DihydrateNot specified in sourceDescribes a process for preparing crystalline dihydrate Form A by crystallization or recrystallization using ethyl acetate.

Solid State Chemistry and Pharmaceutical Crystallography of Esomeprazole Magnesium Dihydrate

Polymorphism and Pseudopolymorphism of Esomeprazole (B1671258) Magnesium Dihydrate

Polymorphism and pseudopolymorphism significantly influence the physicochemical properties of pharmaceutical solids, including their stability, solubility, and dissolution rate. Esomeprazole magnesium exists in various solid-state forms, including distinct crystalline polymorphs, amorphous states, and several hydrates (pseudopolymorphs).

Esomeprazole magnesium dihydrate is known to exist in at least two crystalline forms, designated as Form A and Form B. google.comgoogle.com These forms, along with a trihydrate and an amorphous state, have been characterized by various analytical techniques.

Crystalline Forms: Patents disclose the existence of esomeprazole magnesium dihydrate Form A and Form B, as well as a trihydrate form. google.comgoogle.com These crystalline forms can be distinguished by their unique X-ray powder diffraction (XRD) patterns. google.comgoogle.com For instance, esomeprazole magnesium dihydrate Form A is characterized by specific peaks in its XRD pattern. google.comingentaconnect.com A novel esomeprazole magnesium water/1-butanol (B46404) solvate has been synthesized, which, after drying, yields a powder diffraction pattern comparable to that of esomeprazole magnesium dihydrate Form A. nih.gov

Amorphous States: An amorphous form of esomeprazole magnesium has also been developed. google.com Unlike crystalline forms which possess a long-range ordered molecular structure, amorphous solids lack this order, resulting in an X-ray diffractogram with no significant peaks. google.com Amorphous forms can be produced by processes such as spray drying or rapid solvent evaporation. google.comacs.org While potentially offering different solubility profiles, the stability of amorphous materials is a key consideration in formulation development. google.com Amorphous esomeprazole magnesium has been described as an off-white powder. journaljpri.com

The hydration state, or the number of water molecules incorporated into the crystal lattice, has a profound impact on the material properties of esomeprazole magnesium. Patented examples exist for tetrahydrate, trihydrate, dihydrate, monohydrate, and hemihydrate forms. nih.gov The interplay between these forms is crucial for manufacturing and storage, as conversions between them can occur. For example, esomeprazole magnesium dihydrate can convert to the trihydrate form in the presence of moisture. google.com

A study comparing various hydrates of esomeprazole magnesium established a clear hierarchy in terms of stability and solubility in water. nih.gov These differences are critical as they can affect the drug's dissolution rate and subsequent bioavailability.

Table 1: Comparison of Properties for Esomeprazole Magnesium Hydrates

Property Order of Forms
Stability in Water Trihydrate > Dihydrate Form A > Tetrahydrate > Dihydrate Form B
Solubility in Water Dihydrate Form B > Tetrahydrate > Dihydrate Form A > Trihydrate

Data sourced from a comparative study on esomeprazole magnesium hydrates. nih.gov

This data indicates that the trihydrate is the most stable but least soluble form in water, while dihydrate Form B is the most soluble but least stable. nih.gov Such inverse relationships between stability and solubility are common among polymorphic and pseudopolymorphic systems.

Crystal Structure Elucidation of Esomeprazole Magnesium Dihydrate

Understanding the precise three-dimensional arrangement of atoms and molecules within the crystal lattice is fundamental to explaining the observed material properties. Techniques like X-ray diffraction are indispensable for this purpose.

X-ray diffraction is the primary technique for characterizing the solid-state forms of esomeprazole magnesium.

Powder X-ray Diffraction (PXRD): PXRD is used to identify and distinguish between the different crystalline forms and to assess the degree of crystallinity. sdkx.net Each crystalline form produces a characteristic fingerprint pattern. For example, quantitative methods using PXRD have been developed to determine the polymorphic purity in mixtures of the trihydrate and dihydrate Form A by comparing the intensity of their characteristic peaks, such as the one at 5.65° 2θ for dihydrate Form A and 5.27° 2θ for the trihydrate. ingentaconnect.com

Single-Crystal X-ray Diffraction: This technique provides the most detailed information about the molecular structure. The first single-crystal structure analysis for an esomeprazole magnesium derivative was reported for a water/1-butanol solvate, which proved to be an esomeprazole magnesium tetrahydrate with two 1-butanol molecules. nih.govdoaj.orgresearchgate.net This structure crystallized in the hexagonal P6₃ space group. nih.govresearchgate.net Upon drying, this solvate loses some water and butanol molecules to form a structure whose PXRD pattern is comparable to dihydrate Form A. nih.gov

Table 2: Crystallographic Data for Esomeprazole Magnesium Water/Butanol Solvate

Parameter Value
Crystal System Hexagonal
Space Group P6₃
Molecules per Unit Cell (Z) 2
Formula C₁₂₆H₁₉₈Mg₃N₁₈O₃₆S₆

Data from the single-crystal X-ray diffraction analysis. nih.gov

The magnesium cation and water molecules are integral to the crystal structure of esomeprazole magnesium hydrates.

Magnesium Cation: The magnesium cation acts as a coordination center. nih.gov In the reported crystal structure, two types of coordination environments for magnesium were observed. researchgate.net One magnesium center is octahedrally coordinated to six water molecules. nih.gov The other two magnesium centers are each coordinated by three chelating esomeprazole ligands. nih.gov The esomeprazole molecule acts as a bidentate ligand, coordinating to the magnesium through one oxygen atom and one nitrogen atom. nih.gov

Water Molecules: Water molecules have a dual role. Some water molecules are directly and strongly bound to the magnesium cation as ligands in its coordination sphere. nih.govresearchgate.net These are considered "true solvate" water molecules. researchgate.net Other water molecules occupy channels within the crystal lattice, where they are held by weaker hydrogen bonds. nih.gov The dative covalent bonds between water and the magnesium ion are significantly stronger than the hydrogen bonds involving the channel water molecules, meaning the coordinated water is more strongly retained in the lattice. nih.gov The loss of the more weakly bound channel water and solvent molecules upon drying leads to changes in the crystal lattice. nih.gov

Thermodynamic Stability and Interconversion of Crystalline Forms

The thermodynamic stability of different crystalline forms of esomeprazole magnesium is a critical factor in its pharmaceutical development, influencing its shelf-life, bioavailability, and manufacturing processes. Among the various hydrated forms, which include the tetrahydrate, trihydrate, dihydrate, and amorphous forms, the dihydrate has been a subject of significant investigation. nih.gov

Research has identified at least two polymorphic forms of esomeprazole magnesium dihydrate, designated as Form A and Form B. nih.govgoogle.com Form A is considered the more thermodynamically stable of the two. google.com This enhanced stability is demonstrated by its resistance to polymorphic or chemical changes under stress conditions, such as elevated temperature and humidity. google.com For instance, stress testing of esomeprazole magnesium dihydrate Form A for 14 days at 40°C and 75% relative humidity, and for 7 days at 60°C, showed no significant degradation or polymorphic conversion. google.com

The interconversion between these forms is a key aspect of their thermodynamic relationship. It has been shown that less defined, low crystalline, amorphous, or less thermodynamically stable forms, such as dihydrate Form B, can be reliably converted to the more stable Form A. google.com This conversion can be achieved through processes like wet solvent treatment, which facilitates the gentle removal of residual solvents without inducing undesirable changes in the crystal structure. google.com

The stability hierarchy among different hydrates in an aqueous environment has been reported as: trihydrate > dihydrate form A > tetrahydrate > dihydrate form B. nih.gov This indicates that the trihydrate is the most stable and least soluble form in water, while dihydrate form B is the most soluble. nih.gov The amorphous form of esomeprazole magnesium, while exhibiting higher initial solubility, is chemically unstable in air and prone to recrystallization, making it less suitable for solid dosage forms without appropriate stabilization. nih.gov

The differential scanning calorimetry (DSC) thermogram of esomeprazole magnesium often shows an exothermic decomposition peak around 200°C, indicative of its thermal liability. nih.gov The specific thermal behavior can vary depending on the crystalline form and the presence of solvates.

Table 1: Thermodynamic Stability and Interconversion of Esomeprazole Magnesium Hydrates

Crystalline FormRelative Stability in WaterInterconversion PotentialKey Characteristics
Dihydrate Form A More stable than Form B and tetrahydrate. nih.govCan be obtained from Form B and amorphous forms. google.comThermodynamically stable; preferred for pharmaceutical use. google.com
Dihydrate Form B Less stable than Form A and trihydrate. nih.govCan be converted to Form A. google.comHigher solubility in water compared to Form A. nih.gov
Trihydrate Most stable in water among the studied hydrates. nih.govCan be a contaminant in dihydrate forms. google.comLeast soluble in water. nih.gov
Tetrahydrate Less stable than dihydrate Form A and trihydrate. nih.govCan be formed during specific crystallization processes. nih.govIntermediate solubility in water. nih.gov
Amorphous Chemically unstable in air. Prone to recrystallization. Higher initial solubility but poor stability.

This table provides a summary of the relative thermodynamic stability and interconversion potential of different crystalline forms of esomeprazole magnesium hydrates based on available research findings.

Particle Engineering and Morphology of Esomeprazole Magnesium Dihydrate

Particle engineering of esomeprazole magnesium dihydrate is a crucial step in the formulation of solid dosage forms, directly impacting properties such as flowability, compressibility, and dissolution rate. The morphology, or the shape and surface characteristics of the crystals, is a primary focus of these engineering efforts.

For instance, esomeprazole magnesium dihydrate Form B has been produced with a particle size D90 (meaning 90% of the particles are smaller than this value) of less than or equal to about 10 μm, with some processes achieving D90 values of 7.5 μm or even 5 μm. google.comgoogle.com Such micronized particles can be obtained through techniques like air-jet milling. google.com The degree of crystallinity of Form B can also be controlled, with some preparations having a crystallinity of about 70% or less. google.com

The morphology of esomeprazole magnesium particles can also be influenced by the manufacturing process. For example, solid dispersions of esomeprazole magnesium dihydrate prepared by spray drying can result in relatively spherical particles, which can be advantageous for formulation. nih.gov In contrast, the pure drug may have a less defined shape. nih.gov

In the context of multi-particulate systems, such as enteric-coated pellets for delayed-release tablets, the integrity of the drug-containing pellets during compression is a significant challenge. sysrevpharm.org The choice of excipients, such as microcrystalline cellulose (B213188), plays a critical role in protecting the coated pellets from the mechanical stress of tableting. sysrevpharm.org

Furthermore, processes have been developed to produce large-particle esomeprazole magnesium trihydrate with a uniform crystal form and high crystallinity (85-95%), resulting in an average particle size of 128-143 microns. google.com These larger, more uniform particles can improve flowability and shorten filtration and drying times during manufacturing. google.com The preparation method can also address issues like material agglomeration during drying, leading to a granular product with enhanced flow properties. google.com

Scanning electron microscopy (SEM) is a valuable tool for examining the surface morphology of both the raw drug particles and the final formulated tablets. nih.govukaazpublications.com These analyses provide insights into the shape, size distribution, and surface texture of the esomeprazole magnesium dihydrate particles, which are essential for optimizing the performance of the final pharmaceutical product.

Table 2: Particle Characteristics of Esomeprazole Magnesium Dihydrate in Pharmaceutical Formulations

CharacteristicDescriptionImpact on Formulation
Particle Size Can be engineered to the micron level (e.g., D90 ≤ 10 μm). google.comgoogle.comInfluences dissolution rate and bioavailability.
Morphology Can range from less-defined to relatively spherical or uniform crystals. nih.govgoogle.comAffects flowability, compressibility, and tablet integrity.
Crystallinity Can be controlled, with some forms having lower crystallinity (e.g., ~70%). google.comImpacts stability and dissolution characteristics.
Surface Properties SEM analysis reveals surface texture and shape. nih.govukaazpublications.comImportant for particle-particle interactions and compression behavior.

This table summarizes key particle characteristics of esomeprazole magnesium dihydrate that are engineered to optimize its performance in pharmaceutical dosage forms.

Stability, Degradation, and Impurity Profiling of Esomeprazole Magnesium Dihydrate

Forced Degradation Studies and Stress Testing of Esomeprazole (B1671258) Magnesium Dihydrate

Forced degradation studies, or stress testing, are essential to identify the likely degradation products and to establish the intrinsic stability of a drug substance. researchgate.netnih.gov These studies also help in developing stability-indicating analytical methods. jmpas.comnih.gov Esomeprazole magnesium dihydrate has been subjected to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as per the International Council for Harmonisation (ICH) guidelines. jmpas.comresearchgate.netnih.gov

Hydrolytic Degradation Pathways (Acidic vs. Alkaline Conditions)

Esomeprazole is known to be labile in acidic environments. bohrium.comresearchgate.net Under acidic conditions, such as in the presence of 0.1N HCl, esomeprazole magnesium dihydrate undergoes significant degradation. nih.govnih.gov One study reported approximately 2% degradation when exposed to 0.1N HCl at 60°C for 120 minutes. nih.gov Another study using 0.05M hydrochloric acid for 2 hours resulted in about 4.8% degradation. ajpaonline.com The degradation is rapid and can be total under certain acidic conditions. istanbul.edu.tr The presence of acidic moieties from other components in a formulation, such as acetic acid and salicylic (B10762653) acid from aspirin, can also create an acidic microenvironment that adversely affects the stability of esomeprazole. researchgate.net

In contrast, esomeprazole magnesium dihydrate shows greater stability under alkaline conditions. researchgate.net When subjected to 0.1N NaOH at 60°C for 120 minutes, a degradation of approximately 2.5% was observed. nih.gov Another study reported 6.8% degradation after exposure to 0.1M sodium hydroxide (B78521) for 2 hours at 80°C. ajpaonline.com While more stable than in acidic media, some degradation still occurs under basic hydrolysis. istanbul.edu.tr

Stress ConditionReagentTemperatureDurationDegradationReference
Acidic Hydrolysis0.1N HCl60°C120 min~2% nih.gov
Acidic Hydrolysis0.05M HClRoom Temp.2 hrs~4.8% ajpaonline.com
Acidic Hydrolysis1N HCl80°C5 hrsTotal istanbul.edu.tr
Alkaline Hydrolysis0.1N NaOH60°C120 min~2.5% nih.gov
Alkaline Hydrolysis0.1M NaOH80°C2 hrs6.8% ajpaonline.com
Alkaline Hydrolysis1N NaOH80°C8 hrs14.92% istanbul.edu.tr
Neutral HydrolysisWater80°C8 hrs41.58% istanbul.edu.tr

Photolytic Degradation Mechanisms

Exposure to light can also induce the degradation of esomeprazole magnesium dihydrate. Photostability studies are a critical part of stress testing. nih.gov When exposed to sunlight for 8 hours, complete degradation of an esomeprazole solution was observed. istanbul.edu.tr In another study, exposure to 1.2 million Lux hours of sunlight and 200 watt-hours per square meter of UV light resulted in 0.55% and 1.32% degradation, respectively. nih.gov This indicates that protection from light is important for maintaining the stability of esomeprazole.

Oxidative Degradation Pathways

Esomeprazole magnesium dihydrate is susceptible to oxidative degradation. nih.gov Treatment with hydrogen peroxide is a common method to simulate oxidative stress. When treated with 3% hydrogen peroxide for 120 minutes at room temperature, significant degradation is observed. nih.gov One study reported a degradation of 11.3% under these conditions. ajpaonline.com Another investigation found approximately 25% decomposition when an esomeprazole solution was treated with 30% hydrogen peroxide for 1 hour. istanbul.edu.tr These findings highlight the compound's sensitivity to oxidizing agents.

Thermal Degradation Kinetics

Thermal stress can also lead to the degradation of esomeprazole magnesium dihydrate. researchgate.net Studies have shown that the drug is relatively stable under dry heat conditions compared to other stress factors. istanbul.edu.tr For instance, after being subjected to dry heat at 105°C for 2 hours, minimal degradation was observed. nih.gov However, another study involving heating at 105°C for 24 hours did show some degradation. iajps.com The decomposition temperature of esomeprazole magnesium is reported to be around 200°C. mdpi.comnih.gov The kinetics of thermal degradation can be influenced by factors such as humidity. nih.gov For example, after dry heating at 105°C for 2 hours followed by exposure to 25°C and 90% relative humidity for 7 days, degradation was noted. nih.gov

Identification and Characterization of Degradation Products and Impurities

The identification and characterization of impurities and degradation products are crucial for ensuring the safety and quality of pharmaceutical products. eresearchco.com Various analytical techniques are employed for this purpose, with chromatographic methods like High-Performance Liquid Chromatography (HPLC) being central to separating the impurities from the parent drug. researchgate.netnih.gov

Mass Spectrometry (MS) for Unknown Impurity Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of unknown impurities. eresearchco.commdpi.com This technique provides molecular weight information which is critical for predicting the structure of unknown compounds. eresearchco.com LC-MS/MS experiments can provide further structural details through fragmentation analysis. mdpi.com Several studies have utilized LC-MS to identify and characterize the degradation products of esomeprazole formed under various stress conditions. eresearchco.commdpi.com For instance, a method using hybrid mass spectrometry was developed to effectively separate and detect 12 known and potential impurities in esomeprazole magnesium. google.com Another study used LC-MS/MS to quantify trace amounts of cumene (B47948) hydroperoxide, a potential genotoxic impurity, in esomeprazole magnesium trihydrate. ijper.org

Some of the identified degradation products include the sulphone impurity (Omeprazole Impurity D) and various hydroxylated impurities. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. nih.gov In the context of esomeprazole magnesium dihydrate, ¹H NMR and other advanced NMR techniques are instrumental in confirming its molecular structure and identifying any structural variations or impurities. jlu.edu.cnresearchgate.net

Research has shown that in a chloroform (B151607) solution, esomeprazole magnesium dihydrate can exist as two coexisting tautomers. jlu.edu.cnresearchgate.net Through the use of one-dimensional ¹H NMR, two-dimensional ¹H-¹H COSY, ¹H-¹H NOESY, and ¹H-¹H ROESY spectra, these tautomers, labeled as A and B, were identified with relative concentrations of 64% and 36%, respectively. jlu.edu.cnresearchgate.net Further analysis using two-dimensional exchange spectra (2D EXSY) and temperature-dependent ¹H NMR allowed for the determination of the reaction rate constants for the interconversion between these tautomers. jlu.edu.cnresearchgate.net

The ability of NMR to provide detailed structural information is crucial for understanding the dynamic nature of the esomeprazole molecule in solution and for the definitive identification of its structure and any related substances. nih.govjlu.edu.cnresearchgate.net

Impurity Profiling and Control Strategies

The control of impurities in pharmaceutical substances is a critical aspect of ensuring their safety and efficacy. For esomeprazole magnesium dihydrate, a comprehensive impurity profile is necessary, which includes the identification and quantification of process-related impurities, related substances, and enantiomeric impurities. bio-integration.orgscienceopen.com

Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API). The synthesis of esomeprazole can be achieved through methods such as the chiral splitting of racemic omeprazole (B731) or by asymmetric oxidative synthesis of an intermediate. These processes can potentially introduce various impurities.

A robust analytical method is essential to separate and quantify these impurities. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.govgoogle.com Method development often involves screening different stationary phases (like C8 or C18 columns), mobile phase compositions, and pH to achieve optimal separation of all potential process-related impurities from the main esomeprazole peak. nih.govresearchgate.net

Table 1: Examples of Process-Related Impurities in Esomeprazole

Impurity Name Other Designations
2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole Omeprazole Related Compound A
4-Hydroxy Omeprazole Sulfide (B99878) -
Esomeprazole Impurity B Omeprazole EP Impurity B
Omeprazole N-Oxide -
Omeprazole EP Impurity C -
Omeprazole EP Impurity D -
Omeprazole EP Impurity E -
Omeprazole EP Impurity G -
Omeprazole EP Impurity H -
Omeprazole EP Impurity I -
Esomeprazole Impurity K -
Esomeprazole Impurity L -
Esomeprazole Impurity M -

This table is for illustrative purposes and may not be exhaustive.

Related substances include degradation products and other structurally similar compounds. Enantiomeric impurities refer to the presence of the R-enantiomer of omeprazole in the esomeprazole (S-enantiomer) product. nih.gov

The United States Pharmacopeia (USP) provides monographs that specify HPLC methods for the detection and estimation of impurities in esomeprazole drug substances. bio-integration.org The control of the R-enantiomer is particularly important, and specialized chemo- and enantioselective HPLC methods have been developed for this purpose. nih.gov These methods often utilize chiral stationary phases to achieve the separation of the S- and R-enantiomers. nih.govresearchgate.net A validated HPLC method demonstrated linearity for the R-enantiomer over a specific concentration range, with defined limits of detection and quantification. nih.gov

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. thermofisher.comjmpas.com The development of such methods is crucial for assessing the stability of esomeprazole magnesium dihydrate under various stress conditions.

Forced degradation studies are performed to intentionally degrade the drug substance. bio-integration.orgnih.gov These studies typically involve exposing the drug to conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govthermofisher.com The goal is to generate potential degradation products and ensure that the analytical method can separate them from the parent drug. jmpas.com

For instance, esomeprazole has shown significant degradation when exposed to 0.1N HCl and mild degradation in 0.1N NaOH. nih.gov It is also susceptible to oxidative, thermal, and photolytic stress. iajps.com A successful stability-indicating HPLC method will be able to resolve all the degradation peaks from the esomeprazole peak, demonstrating its specificity. nih.govjmpas.com

Table 2: Summary of a Validated Stability-Indicating HPLC Method

Parameter Details
Column YMC C18 (150 mm × 4.6 mm; 3 μm)
Mobile Phase Acetonitrile (B52724) and Buffer (pH 7.6) (25:75 v/v)
Flow Rate 1.0 mL/min
Detection UV/PDA at 280 nm

| Validation | Performed according to ICH guidelines, showing excellent linearity (correlation coefficient > 0.99) |

This table represents an example of a validated method and specific conditions may vary. bio-integration.orgscienceopen.com

The development and validation of such robust analytical methods are fundamental to ensuring the quality, stability, and safety of esomeprazole magnesium dihydrate in pharmaceutical formulations. bio-integration.orgscienceopen.com

Analytical Methodologies for Esomeprazole Magnesium Dihydrate

Chromatographic Techniques for Assay and Purity Determination

Chromatographic methods are indispensable for the quantitative analysis and purity assessment of esomeprazole (B1671258) magnesium dihydrate. These techniques separate the active pharmaceutical ingredient (API) from its impurities and degradation products, allowing for their precise measurement.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the assay and purity determination of esomeprazole magnesium dihydrate. ijcrt.orgjfda-online.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach utilizes a reversed-phase C18 column. jfda-online.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). jfda-online.comasianpubs.org The pH of the aqueous phase is a critical parameter, often maintained in the neutral to slightly alkaline range to ensure the stability of esomeprazole. jfda-online.comderpharmachemica.com For instance, a mobile phase composed of acetonitrile and a phosphate (B84403) buffer at pH 7 has been successfully employed. jfda-online.com Another method uses a mixture of acetonitrile and a phosphate buffer with a pH of 6.8. derpharmachemica.com The flow rate is generally set around 1.0 mL/min. jfda-online.comisciii.esijrpr.com

Detection is most commonly performed using a UV detector, with the wavelength set at the absorption maximum of esomeprazole, which is typically around 302 nm or 280 nm. asianpubs.orgderpharmachemica.comisciii.es Some methods have also utilized detection at 205 nm. jfda-online.com

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijcrt.orgderpharmachemica.comisciii.es This process assesses parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). asianpubs.orgisciii.es Linearity is typically established over a concentration range relevant to the assay, for example, from 10 to 400 µg/mL or 50 to 150 µg/mL. asianpubs.orgderpharmachemica.com Precision is evaluated by analyzing multiple preparations of the same sample, with relative standard deviations (RSD) of less than 2% being acceptable. jfda-online.comderpharmachemica.com Accuracy is determined through recovery studies, with results typically expected to be within 98-102%.

Interactive Table: Typical HPLC Method Parameters for Esomeprazole Magnesium Dihydrate Analysis

ParameterTypical Conditions
Column C18 (e.g., Phenomenex Luna, Zorbax SB, Finepak SIL) asianpubs.orgderpharmachemica.comisciii.es
Mobile Phase Acetonitrile/Phosphate Buffer (pH 6.8-7.3) jfda-online.comasianpubs.orgderpharmachemica.comijrpr.com
Flow Rate 0.8 - 1.0 mL/min jfda-online.comasianpubs.orgisciii.esijrpr.com
Detection UV at 280 nm, 302 nm, or 205 nm jfda-online.comasianpubs.orgderpharmachemica.comisciii.es
Injection Volume 20 µL jfda-online.comijrpr.com
Run Time Approximately 8-10 minutes asianpubs.orgisciii.esijrpr.com

Ultra-High-Performance Liquid Chromatography (UPLC) Applications

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. ijcrt.org This is achieved by using columns with smaller particle sizes (typically less than 2 µm). The enhanced efficiency of UPLC allows for shorter run times without compromising the quality of the separation. ijcrt.org For instance, a UPLC-MS/MS method has been developed for the simultaneous quantification of esomeprazole and other drugs in human plasma with a runtime of just 1.00 minute. nih.gov This method utilized a Hypersil Gold C18 column and a gradient elution with a mobile phase consisting of 2 mM ammonium (B1175870) formate (B1220265) and acetonitrile. nih.gov UPLC is particularly valuable in high-throughput screening environments and for the analysis of complex mixtures. clinicaltrials.gov

Gas Chromatography (GC) for Residual Solvents

Gas Chromatography (GC) is the primary technique for the determination of residual solvents in esomeprazole magnesium dihydrate. humanjournals.com These are organic volatile impurities that may be present from the manufacturing process. Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is a commonly employed method. humanjournals.com

In this technique, a sample of the drug substance is placed in a sealed vial and heated to a specific temperature, allowing the volatile solvents to partition into the headspace gas. humanjournals.com An aliquot of this gas is then injected into the GC system. A capillary column, such as a DB-624, is often used for the separation of various solvents like methanol, acetone, isopropyl alcohol, methylene (B1212753) dichloride, and toluene. humanjournals.com The temperature program of the GC oven is optimized to ensure the separation of all potential residual solvents. humanjournals.comchromatographyonline.com The method is validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of these impurities. humanjournals.com

Interactive Table: Common Residual Solvents in Esomeprazole Magnesium Dihydrate and GC Conditions

Residual SolventTypical GC ColumnCarrier GasDetector
MethanolDB-624 humanjournals.comNitrogen humanjournals.combvsalud.orgFID humanjournals.com
AcetoneDB-624 humanjournals.comNitrogen humanjournals.combvsalud.orgFID humanjournals.com
Isopropyl alcoholDB-624 humanjournals.comNitrogen humanjournals.combvsalud.orgFID humanjournals.com
Methylene dichlorideDB-624 humanjournals.comNitrogen humanjournals.combvsalud.orgFID humanjournals.com
TolueneDB-624 humanjournals.comNitrogen humanjournals.combvsalud.orgFID humanjournals.com

Spectroscopic Characterization of Esomeprazole Magnesium Dihydrate

Spectroscopic techniques provide valuable information about the molecular structure and identity of esomeprazole magnesium dihydrate.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for the structural characterization of esomeprazole magnesium dihydrate by identifying its functional groups. nih.govresearchgate.net The IR spectrum of esomeprazole magnesium exhibits characteristic absorption bands. A broad peak around 3000 cm⁻¹ is attributed to the O-H stretching of water and butanol (if present as a solvate). nih.gov The absence of a peak around 3400 cm⁻¹, which is typical for the N-H in the benzimidazole (B57391) ring, is also a key feature. nih.gov Other significant peaks include those corresponding to C=N and C=S bonds. researchgate.net The United States Pharmacopeia (USP) specifies the use of potassium bromide for IR spectroscopy to identify esomeprazole magnesium. merckmillipore.comuspnf.com

Raman spectroscopy has also been utilized to characterize different formulations of esomeprazole. worktribe.com While it can provide chemical information, one study found that it was not sufficient to fully differentiate between samples from various sources without the aid of other techniques like NMR. worktribe.com

Interactive Table: Characteristic IR Absorption Frequencies for Esomeprazole Magnesium

Functional GroupApproximate Wavenumber (cm⁻¹)
O-H Stretch (Water/Alcohol)~3000 (broad) nih.gov
C=N Stretch~3217 researchgate.net
Carbonyl Group (C=O)~1613 and ~1581 researchgate.net
C=S Bending~108 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid method for the quantitative analysis of esomeprazole magnesium dihydrate. journaljpri.com The UV spectrum of esomeprazole in a suitable solvent, such as methanol or a buffer solution, shows a characteristic absorption maximum (λmax). journaljpri.comjgtps.com The λmax is often reported to be around 301 nm, though values such as 237 nm, 275 nm, and 300 nm have also been observed depending on the solvent and conditions. journaljpri.comjgtps.comresearchgate.netpensoft.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. jocpr.com The concentration of esomeprazole in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. jocpr.com This method is often used for dissolution testing and for the assay of pharmaceutical dosage forms. ijrpr.com For instance, one method describes using a UV-Vis spectrophotometer to determine esomeprazole concentration in the range of 5-35 µg/ml. sphinxsai.com Another study established a linear relationship in the concentration range of 5-30μg/ml. journaljpri.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of esomeprazole magnesium dihydrate by analyzing its fragmentation pattern. The molecular formula for esomeprazole magnesium dihydrate is C₃₄H₄₀MgN₆O₈S₂. nih.gov The anhydrous form has a molecular weight of approximately 713.12 g/mol , while the dihydrate form is approximately 749.15 g/mol . uspnf.comscbt.com

In a typical mass spectrometric analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum displays the relative abundance of these ions, providing a molecular fingerprint of the compound. For esomeprazole, the mass spectrum would confirm the mass of the intact molecule and reveal characteristic fragment ions resulting from the cleavage of specific bonds within the structure. This fragmentation pattern is invaluable for confirming the identity of the molecule and for identifying any potential impurities or degradation products. Advanced techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) are employed for the quantitative analysis of esomeprazole in biological matrices, such as plasma. clinicaltrials.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of esomeprazole magnesium dihydrate. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to provide detailed information about the molecular framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For esomeprazole, the ¹H NMR spectrum would show distinct signals for the protons on the benzimidazole and pyridine (B92270) rings, as well as the methoxy (B1213986) and methyl groups. nih.govjlu.edu.cn Studies have shown that esomeprazole exists as two tautomers, the 5-methoxy and 6-methoxy forms, in solution. nih.gov However, in the solid state, the 6-methoxy tautomer is the predominant and more stable form, a fact that can be confirmed by solid-state NMR. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to further elucidate the connectivity and spatial relationships between atoms in the molecule. jlu.edu.cnresearchgate.net These advanced NMR experiments help in assigning all the proton and carbon signals accurately, providing unequivocal proof of the esomeprazole structure. jlu.edu.cnresearchgate.net

Technique Application for Esomeprazole Magnesium Dihydrate Key Findings
¹H NMRElucidation of proton environment and tautomeric forms.Confirms the presence of characteristic protons and reveals the existence of 5-methoxy and 6-methoxy tautomers in solution. nih.govjlu.edu.cn
¹³C NMRCharacterization of the carbon skeleton.Confirms the 6-methoxy tautomer as the stable form in the solid state. nih.gov
2D NMR (COSY, NOESY, ROESY)Determination of atomic connectivity and spatial relationships.Provides definitive structural confirmation by establishing through-bond and through-space correlations. jlu.edu.cnresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are critical for characterizing the physicochemical properties of esomeprazole magnesium dihydrate, particularly its thermal stability, hydration state, and solid-state transitions.

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal events of esomeprazole magnesium dihydrate as it is heated. mdpi.com The DSC thermogram reveals important information about melting, decomposition, and phase transitions. nih.govnih.gov For esomeprazole magnesium, the DSC curve typically shows an endothermic peak corresponding to its melting point, followed by an exothermic peak indicating its decomposition. researchgate.net One study reported an endotherm at 175°C and an exotherm at 200°C for an esomeprazole magnesium solvate. nih.govresearchgate.net Another study on pure esomeprazole showed an endothermic peak at 175°C (melting) and an exothermic peak at 202°C (decomposition). researchgate.net The presence of water of hydration and its loss can also be observed as a broad endothermic event at lower temperatures. netzsch.com The specific temperatures and shapes of these peaks can be used to identify different polymorphic forms and solvates of esomeprazole magnesium.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mdpi.com For esomeprazole magnesium dihydrate, TGA is primarily used to determine the water content and to study its thermal decomposition profile. nih.govmdpi.com The TGA curve for the dihydrate would show a weight loss corresponding to the loss of two water molecules upon heating. netzsch.com This dehydration step is typically followed by the decomposition of the esomeprazole molecule at higher temperatures. nih.gov For instance, a study on an esomeprazole magnesium water/1-butanol (B46404) solvate showed an initial mass loss of 7.6% attributed to desolvation, followed by decomposition starting at 200°C. nih.gov

Analysis Technique Temperature (°C) Observation
DSC~175Endothermic peak (Melting) researchgate.net
DSC~200-202Exothermic peak (Decomposition) nih.govresearchgate.net
TGA>200Onset of decomposition nih.gov

X-ray Diffraction (XRD) for Solid-State Characterization (PXRD, Single Crystal XRD)

X-ray Diffraction (XRD) is a fundamental technique for the solid-state characterization of esomeprazole magnesium dihydrate, providing information about its crystal structure and polymorphism. mdpi.com

Powder X-ray Diffraction (PXRD) is used to obtain a diffraction pattern that is unique to a specific crystalline form. nih.govcore.ac.uk This technique is instrumental in identifying different polymorphs (such as Form A and Form II of the trihydrate), solvates, and determining the degree of crystallinity of a sample. nih.govnifdc.org.cngoogle.comgoogle.com The PXRD pattern of esomeprazole magnesium dihydrate Form A, for example, shows characteristic peaks at 2θ values of approximately 5° and 18°. nih.gov

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by determining the precise arrangement of atoms within the crystal lattice. nih.govcore.ac.uk Through SCXRD, the bonding relationships between the esomeprazole anions, the magnesium cation, and the water molecules of hydration can be elucidated. nih.govcore.ac.uk For instance, a study on a related compound, diaquabis(omeprazolate)magnesium dihydrate, revealed that the magnesium cation is coordinated to two omeprazolate anions and two water molecules. core.ac.uk

XRD Technique Information Obtained Significance for Esomeprazole Magnesium Dihydrate
Powder X-ray Diffraction (PXRD)Crystalline pattern, polymorph identification, crystallinity.Differentiates between various crystalline forms and solvates, ensuring the correct solid form is used. nih.govnifdc.org.cngoogle.comgoogle.com
Single Crystal X-ray Diffraction (SCXRD)Absolute molecular structure, bond lengths, and angles.Provides definitive confirmation of the molecular structure and the coordination of the magnesium ion and water molecules. nih.govcore.ac.uk

Atomic Absorption Spectrophotometry (AAS) for Magnesium Content Determination

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and specific technique used for the quantitative determination of the magnesium content in esomeprazole magnesium dihydrate. orientjchem.org This method is crucial for confirming that the stoichiometric ratio of magnesium to esomeprazole is correct, as specified in pharmacopeial monographs. orientjchem.org

The method involves aspirating a solution of the sample into a flame, where it is atomized. A light beam of a specific wavelength (285.2 nm for magnesium) is passed through the flame, and the amount of light absorbed by the magnesium atoms is measured. orientjchem.org The absorbance is directly proportional to the concentration of magnesium in the sample. A validated AAS method for esomeprazole magnesium reported a limit of detection of 0.01 µg/mL and a limit of quantification of 0.03 µg/mL. orientjchem.org The United States Pharmacopeia (USP) specifies an acceptance range for magnesium content, which was widened from 3.30%–3.55% to 3.30%–3.70% on an anhydrous basis. uspnf.com One study using a developed AAS method found the magnesium content in a bulk sample to be 3.48%, which complied with the USP standards. orientjchem.org

Preclinical Pharmacological Mechanisms of Esomeprazole Magnesium Dihydrate

Molecular Mechanism of Action as a Proton Pump Inhibitor

Esomeprazole (B1671258) magnesium dihydrate is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. drugbank.com Its mechanism of action is targeted and specific, involving the irreversible inhibition of the final step of acid production in the stomach. drugbank.comclevelandclinicmeded.com

Target Enzyme: H+/K+-ATPase (Proton Pump)

The primary target of esomeprazole is the H+/K+-ATPase enzyme, also known as the proton pump. proteopedia.orgpatsnap.com This enzyme is an α,β-heterodimeric protein located on the secretory surface of gastric parietal cells. drugbank.comproteopedia.org The catalytic α-subunit contains the binding site for esomeprazole. proteopedia.org The H+/K+-ATPase pump is responsible for exchanging hydrogen ions (H+) from the cytoplasm of parietal cells for potassium ions (K+) from the gastric lumen, a process powered by the hydrolysis of ATP. proteopedia.org This pumping action is the final and rate-limiting step in the secretion of gastric acid. clevelandclinicmeded.comproteopedia.org By specifically targeting this enzyme, esomeprazole effectively controls gastric acid secretion regardless of the initial stimulus. drugbank.compatsnap.com

Covalent Binding to Sulfhydryl Groups of Cysteines

Esomeprazole's inhibitory action is achieved through the formation of a covalent disulfide bond with sulfhydryl groups of cysteine residues on the H+/K+-ATPase enzyme. drugbank.comacs.org This irreversible binding leads to the inactivation of the pump. drugbank.comclevelandclinicmeded.com For acid secretion to resume, new H+/K+-ATPase enzymes must be synthesized, which contributes to the prolonged duration of esomeprazole's effect. drugbank.com

Conversion to Active Sulphenamide in Acidic Milieu

Esomeprazole is administered as an inactive prodrug. patsnap.compharmgkb.org It is a weak base that, after absorption into the bloodstream, accumulates in the highly acidic environment of the secretory canaliculi of the parietal cells. proteopedia.orgpatsnap.com In this acidic milieu, esomeprazole undergoes a protonation-driven conversion into its active form, a tetracyclic cationic sulphenamide. patsnap.comacs.orgresearchgate.net This active metabolite is the species that then covalently binds to and inhibits the H+/K+-ATPase. patsnap.comresearchgate.net The conversion process involves protonation of both the pyridine (B92270) and benzimidazole (B57391) rings of the esomeprazole molecule. proteopedia.orgacs.org

Pharmacodynamic Studies in Preclinical Models (In Vitro and Animal Models)

The pharmacodynamic properties of esomeprazole have been extensively studied in various preclinical models, providing a detailed understanding of its acid-inhibiting effects.

Gastric Acid Secretion Inhibition Assays (In Vitro/Ex Vivo)

In vitro and ex vivo studies have consistently demonstrated the potent inhibitory effect of esomeprazole on gastric acid secretion. In studies using isolated rabbit gastric glands, esomeprazole has been shown to effectively inhibit acid secretion stimulated by various secretagogues.

Recent preclinical research has also explored the effects of esomeprazole magnesium hydrate (B1144303) in other contexts. For instance, studies using primary human tissues have shown that esomeprazole can enhance vascular relaxation. nih.govmdpi.comresearchgate.netnih.gov Furthermore, in an orthotopic transplantation nude mouse model, esomeprazole was found to reduce lung metastasis of breast cancer cells, suggesting a potential role in cancer therapy by inhibiting legumain, a lysosomal cysteine protease. nih.gov

In a study involving healthy volunteers, pretreatment with esomeprazole was shown to reduce the mean gastric residual volume. nih.gov

Enzyme Kinetics and Inhibition Potency (IC50, Ki)

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). wikipedia.orgsigmaaldrich.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. wikipedia.orgsigmaaldrich.com The Ki value is an intrinsic measure of the binding affinity of the inhibitor to the enzyme. sigmaaldrich.com

While specific IC50 and Ki values for esomeprazole magnesium dihydrate can vary depending on the experimental conditions, studies have shown that esomeprazole is a potent inhibitor of the H+/K+-ATPase. For instance, in human liver microsomes, the apparent 50% inhibitory concentrations for other drugs have been determined, illustrating the methodology used to assess enzyme inhibition. researchgate.net The relationship between IC50 and Ki is defined by the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km). sigmaaldrich.comnih.gov

Table 1: Preclinical Pharmacodynamic Data for Esomeprazole

Parameter Finding Model System Reference
Gastric Acid Inhibition Reduced gastric residual volume Healthy Human Volunteers nih.gov
Enhanced vascular relaxation Primary Human Tissues nih.govmdpi.comresearchgate.netnih.gov
Anti-Metastatic Effect Reduced lung metastasis of breast cancer cells Orthotopic Transplantation Nude Mouse Model nih.gov

Comparative Pharmacodynamics with Related Compounds (e.g., Omeprazole)

Esomeprazole, the S-isomer of omeprazole (B731), demonstrates distinct pharmacodynamic properties primarily due to its stereoselective metabolism. pharmgkb.org This results in a more consistent and potent inhibition of the gastric H+/K+-ATPase (the proton pump) compared to the racemic mixture of omeprazole.

In preclinical studies, esomeprazole has shown a greater ability to suppress gastric acid secretion. For instance, research has demonstrated that esomeprazole provides more effective and longer-lasting acid control than an equivalent dose of omeprazole. nih.gov This enhanced effect is attributed to the fact that esomeprazole is metabolized more slowly in the liver, leading to higher and more sustained plasma concentrations. nih.gov

Studies comparing the two have found that esomeprazole can achieve a higher level of acid suppression and maintain it for a longer duration over a 24-hour period. nih.gov This superior acid control is a key differentiator in its preclinical profile. While both compounds target the same proton pump, the stereospecific nature of esomeprazole leads to a more predictable and pronounced pharmacodynamic response.

Preclinical Pharmacokinetics and Metabolism (Excluding Human Data)

The preclinical pharmacokinetic profile of esomeprazole magnesium dihydrate has been characterized in various animal models, providing insights into its absorption, distribution, metabolism, and excretion.

Absorption and Distribution in Animal Models

Following oral administration in animal models, esomeprazole is absorbed from the small intestine. nih.gov To protect the acid-labile compound from degradation in the stomach, it is often administered in enteric-coated formulations in these studies. omicsonline.org The bioavailability of esomeprazole can be influenced by first-pass metabolism in the liver. omicsonline.org

In terms of distribution, esomeprazole exhibits high binding to plasma proteins, primarily albumin. omicsonline.orgomicsonline.org It distributes into various body tissues, including reaching the parietal cells of the stomach where it exerts its pharmacological effect. omicsonline.orgfrontiersin.org Studies in dogs have shown a median oral bioavailability of 63.33% for enteric-coated tablets. nih.gov The volume of distribution has been reported in several species, indicating its tissue penetration. nih.gov

Interactive Table: Pharmacokinetic Parameters of Esomeprazole in Different Animal Models

SpeciesRoute of AdministrationDose (mg/kg)Cmax (µg/mL)T1/2 (h)AUC (h*µg/mL)Reference
CanineIntravenous1.04.06 (dose-normalized)0.763.82 nih.govnih.gov
CanineOral (enteric-coated)1.0-1.51.04 (dose-normalized)1.07- nih.gov
OvineIntravenous1.04.320.21.20 nih.gov
CaprineIntravenous1.02.320.10.44 nih.gov
CaprineSubcutaneous1.01.040.491.02 nih.gov

Cmax: Maximum plasma concentration; T1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. Note: Values are presented as reported in the respective studies and may have been subject to different calculation methods.

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 isoforms in non-human systems)

The metabolism of esomeprazole is a critical determinant of its pharmacokinetic profile and is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. omicsonline.orgomicsonline.org The main isoenzymes involved are CYP2C19 and, to a lesser extent, CYP3A4. omicsonline.orgresearchgate.netmedex.com.bd

The metabolic pathways for esomeprazole are stereoselective. pharmgkb.org In vitro studies and animal models have shown that CYP2C19 is primarily responsible for the formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole. researchgate.netmedex.com.bd The sulfone metabolite is mainly formed by CYP3A4. researchgate.netmedex.com.bd These metabolites have minimal to no antisecretory activity. medex.com.bd

The slower metabolism of the S-isomer (esomeprazole) compared to the R-isomer of omeprazole by CYP2C19 contributes to the higher plasma concentrations and more pronounced pharmacodynamic effect of esomeprazole. pharmgkb.orgresearchgate.netnih.gov Studies in rabbits have highlighted the significant role of both hepatic and intestinal CYP3A4 in the first-pass metabolism of omeprazole, a factor that is also relevant for esomeprazole. nih.gov

Excretion Routes and Metabolite Identification in Animal Studies

Following metabolism, the inactive metabolites of esomeprazole are eliminated from the body. In animal studies, the primary route of excretion is via the urine. omicsonline.orgmedex.com.bd A smaller portion of the metabolites is found in the feces. omicsonline.org Less than 1% of the parent drug is typically excreted unchanged in the urine. medex.com.bd

In sheep, after intravenous administration, esomeprazole was rapidly eliminated, and its sulfone metabolite was also detected with a short half-life. nih.gov Similarly, in goats, the sulfone metabolite was detectable in plasma for a short duration after both intravenous and subcutaneous administration. frontiersin.orgiastate.edu The rapid elimination in these species contrasts with the longer half-life observed in dogs. nih.gov

In Vitro Drug-Drug Interaction Mechanisms

The potential for drug-drug interactions with esomeprazole is primarily related to its metabolism by and its effect on cytochrome P450 enzymes.

Enzyme Inhibition/Induction Studies (e.g., CYP450 isoforms)

In vitro studies using human liver microsomes have been conducted to evaluate the inhibitory potential of esomeprazole on various CYP450 isoforms. These studies are crucial for predicting potential drug-drug interactions.

Esomeprazole has been shown to be a competitive inhibitor of CYP2C19. semanticscholar.orgdrugbank.com However, its inhibitory potency on CYP2C19 is generally considered to be less than that of omeprazole and lansoprazole. semanticscholar.orgdrugbank.comresearchgate.net For CYP2C19, the inhibition constant (Ki) for esomeprazole has been reported to be approximately 8 microM. semanticscholar.orgdrugbank.com

In comparison to other proton pump inhibitors, esomeprazole is a relatively weak inhibitor of other CYP isoforms. Studies have shown that all proton pump inhibitors investigated, including esomeprazole, are poor inhibitors of CYP2D6. semanticscholar.orgresearchgate.net Pantoprazole was found to be a more potent inhibitor of CYP2C9 and CYP3A4 than the other tested PPIs. semanticscholar.org

It is important to note that while in vitro studies provide valuable mechanistic insights, the clinical significance of these interactions depends on various factors, including the concentrations of the drugs at the enzyme site.

Interactive Table: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Proton Pump Inhibitors

CompoundCYP2C19 Ki (µM)CYP2C9 Ki (µM)CYP3A4 Ki (µM)CYP2D6 IC50 (µM)Reference
Esomeprazole ~8>200->200 semanticscholar.orgdrugbank.com
Omeprazole2-6-->200 semanticscholar.orgdrugbank.com
Lansoprazole0.4-1.5-->200 semanticscholar.orgdrugbank.com
Pantoprazole14-69622>200 semanticscholar.org
Rabeprazole17-21-->200 semanticscholar.orgdrugbank.com

Ki: Inhibition constant; IC50: Half maximal inhibitory concentration. A lower value indicates a more potent inhibition.

Transporter Interactions

The journey of a drug through the body is significantly influenced by transporter proteins, which act as gatekeepers at the cellular level. For esomeprazole magnesium dihydrate, a widely used proton pump inhibitor, its interplay with transporters such as P-glycoprotein and OATPs is a key aspect of its preclinical pharmacological profile.

P-glycoprotein (P-gp) Interactions:

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that actively transports a wide array of substances out of cells. This action can limit the oral absorption and tissue penetration of its substrates. Preclinical evidence suggests that proton pump inhibitors (PPIs), including the racemate omeprazole, are both substrates and inhibitors of P-gp. drugbank.compharmgkb.org

A pivotal in vitro study using P-gp-expressing Caco-2 cell monolayers investigated the interaction of several PPIs with this transporter. The study demonstrated that omeprazole inhibits P-gp-mediated digoxin (B3395198) transport with a half-maximal inhibitory concentration (IC50) of 17.7 µM. drugbank.com As esomeprazole is the S-isomer of omeprazole, this finding provides a strong indication of its potential to interact with P-gp in a similar manner. The shared chemical structure suggests that esomeprazole likely also acts as a substrate and inhibitor of this efflux pump. This interaction is significant as it can lead to altered plasma concentrations of co-administered drugs that are also P-gp substrates. omicsonline.orgnih.gov

The inhibitory effect of omeprazole on P-gp has been shown to increase the bioavailability of certain drugs by reducing their efflux back into the intestinal lumen. pharmgkb.org This mechanism is a critical consideration in polypharmacy, where the concomitant use of a P-gp inhibitor like esomeprazole could potentiate the effects of other medications.

Organic Anion Transporting Polypeptide (OATP) Interactions:

Organic Anion Transporting Polypeptides are a family of uptake transporters crucial for the transport of a diverse range of endogenous compounds and xenobiotics into cells, particularly in the liver, intestine, and kidneys. Key members of this family include OATP1B1, OATP1B3, and OATP2B1, which play a significant role in hepatic drug clearance.

While direct preclinical studies detailing the interaction of esomeprazole magnesium dihydrate with specific OATP isoforms are limited, the broader class of PPIs has been implicated in OATP-mediated transport. General in vitro screening methods are employed to identify potential inhibitors of these transporters. For instance, the inhibitory effect of compounds on OATP1B1-mediated transport can be assessed in HEK293 cells, with a compound being classified as an inhibitor if it reduces the uptake of a probe substrate, such as estradiol-17β-glucuronide, by more than 50% at a given concentration. nih.gov

Interactive Data Table: Preclinical Transporter Interactions of Omeprazole

TransporterInteraction TypeSystem/AssaySubstrateIC50 (µM)Reference
P-glycoprotein (P-gp)InhibitionCaco-2 cellsDigoxin17.7 drugbank.com
P-glycoprotein (P-gp)SubstrateCaco-2 cellsOmeprazole- pharmgkb.org
OATP1B1General Inhibition ScreenHEK293 cellsEstradiol-17β-glucuronideNot Available nih.gov
OATP2B1/OATP1A2General InhibitionIn vitro assaysVariousNot Available nih.gov

Pharmaceutical Formulation Science and in Vitro Biopharmaceutics of Esomeprazole Magnesium Dihydrate

Excipient Compatibility Studies with Esomeprazole (B1671258) Magnesium Dihydrate

The stability and efficacy of a pharmaceutical formulation are profoundly influenced by the interactions between the active pharmaceutical ingredient (API) and the excipients. For an acid-labile compound like esomeprazole magnesium dihydrate, these interactions are of paramount importance.

In the solid state, esomeprazole magnesium dihydrate can interact with various excipients, potentially leading to degradation and loss of potency. scirp.org The chemical nature of the excipients, the drug-to-excipient ratio, moisture content, and the microenvironmental pH are all critical factors that can influence these interactions. scirp.org

Studies have shown that certain excipients can either promote or mitigate the degradation of esomeprazole. For instance, acidic excipients or impurities within excipients can create an acidic microenvironment that accelerates the degradation of the acid-labile esomeprazole. nih.gov Conversely, the inclusion of alkaline compounds can help to create a more stable microenvironment.

Research has highlighted the importance of systematic compatibility studies to identify potential interactions early in the formulation development process. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are often employed to detect physical and chemical interactions between esomeprazole magnesium dihydrate and various excipients. researchgate.netresearchgate.net These studies help in selecting appropriate excipients that are compatible with the drug, ensuring the stability of the final dosage form.

The stability of esomeprazole magnesium dihydrate is highly pH-dependent; it degrades rapidly in acidic conditions but is relatively stable in alkaline environments. nih.govthepharmajournal.com The degradation process is influenced by factors such as temperature, humidity, and light. ptfarm.plhpu.edu.sy

Forced degradation studies are crucial for understanding the degradation pathways of esomeprazole and for developing stability-indicating analytical methods. jmpas.comnih.gov These studies involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. jmpas.com Results from such studies have shown that esomeprazole is highly sensitive to acidic conditions, with significant degradation observed in acidic media. nih.govthepharmajournal.com It is also susceptible to degradation in the presence of humidity and at elevated temperatures. ptfarm.plhpu.edu.sy

The presence of certain excipients can significantly impact the stability of esomeprazole. For example, aspirin, when formulated with esomeprazole, can produce acidic byproducts like salicylic (B10762653) acid and acetic acid, which can degrade esomeprazole. nih.gov Therefore, careful selection of excipients and the use of protective measures are essential to ensure the stability of esomeprazole magnesium dihydrate in a pharmaceutical formulation.

Table 1: Factors Influencing Esomeprazole Magnesium Dihydrate Stability

FactorImpact on StabilityReference
pH Highly unstable in acidic conditions, more stable in alkaline conditions. nih.govthepharmajournal.com
Temperature Degradation increases with elevated temperatures. ptfarm.plhpu.edu.sy
Humidity Susceptible to degradation in the presence of moisture. ptfarm.plhpu.edu.sy
Light Can be sensitive to light. hpu.edu.sy
Excipients Acidic excipients or impurities can accelerate degradation. nih.gov

Formulation Strategies for Esomeprazole Magnesium Dihydrate Stability

Given the acid-labile nature of esomeprazole magnesium dihydrate, specialized formulation strategies are necessary to protect the drug from the acidic environment of the stomach and ensure its delivery to the site of absorption in the small intestine.

Enteric coating is a primary strategy to protect acid-sensitive drugs like esomeprazole. nih.govuwo.ca This involves applying a polymer barrier to the dosage form (e.g., tablets, pellets, or granules) that resists dissolution in the low pH of the stomach but dissolves readily in the higher pH of the small intestine. nih.gov

Commonly used enteric coating polymers include polymethacrylates (such as Eudragit® grades), cellulose (B213188) derivatives like cellulose acetate (B1210297) phthalate (B1215562) (CAP) and hydroxypropyl methylcellulose (B11928114) phthalate (HPMCP), and polyvinyl derivatives. nih.govjbclinpharm.org The selection of the appropriate polymer and the thickness of the coating are critical to achieving the desired pH-dependent release profile. jbclinpharm.org

To prevent direct contact between the acidic enteric polymer and the acid-labile drug, a protective sub-coating or seal coat is often applied to the core tablet or pellet before the enteric coating. google.comlongdom.org This intermediate layer acts as a barrier, enhancing the stability of the drug. researchgate.net

Beyond enteric coating, several other approaches are employed to stabilize acid-labile compounds like esomeprazole magnesium dihydrate.

One approach is the use of a multiple-unit pellet system (MUPS). In this system, the drug is formulated into small, enteric-coated pellets, which are then filled into capsules or compressed into tablets. nih.gov This approach offers advantages such as more predictable gastric emptying and a reduced risk of dose dumping compared to single-unit enteric-coated tablets.

Another strategy involves the co-formulation of esomeprazole with an antacid, such as sodium bicarbonate or calcium carbonate. dovepress.com The antacid neutralizes gastric acid, creating a microenvironment that protects the non-enteric coated PPI from degradation and allows for faster absorption. dovepress.com

Dual delayed-release (DDR) formulations have also been developed to extend the plasma concentration of esomeprazole and prolong its acid-suppressing effect. dovepress.com These formulations typically consist of two types of granules or mini-tablets that release the drug at different times, providing a more sustained therapeutic effect. dovepress.comnih.gov

Table 2: Formulation Strategies for Esomeprazole Magnesium Dihydrate

StrategyPrincipleReference
Enteric Coating pH-sensitive polymer coating protects the drug in the stomach. nih.govuwo.ca
Sub-coating/Seal Coating An inert barrier between the drug core and the enteric coat. google.comlongdom.org
Multiple-Unit Pellet System (MUPS) Drug formulated into small, enteric-coated pellets. nih.gov
Co-formulation with Antacids Antacid neutralizes stomach acid to protect the drug. dovepress.com
Dual Delayed-Release (DDR) Biphasic release to prolong the drug's effect. dovepress.comnih.gov

In Vitro Dissolution and Release Mechanisms

In vitro dissolution testing is a critical tool for evaluating the performance of esomeprazole magnesium dihydrate formulations. It provides insights into the drug release characteristics and helps to ensure batch-to-batch consistency.

The dissolution of enteric-coated esomeprazole formulations is typically a two-stage process. The first stage is conducted in an acidic medium (e.g., 0.1 N HCl) to simulate the stomach environment and assess the acid resistance of the enteric coat. longdom.orgfda.gov In this stage, there should be minimal drug release. The second stage is performed in a buffer solution with a higher pH (e.g., pH 6.8 phosphate (B84403) buffer) to simulate the conditions of the small intestine, where the enteric coat should dissolve and release the drug. longdom.orgijrpr.com

The release of esomeprazole from these formulations is governed by the dissolution of the enteric polymer at the higher pH of the intestinal fluid. Once the coating dissolves, the drug is released from the core. The release kinetics can be influenced by various factors, including the type and thickness of the enteric coating, the composition of the drug core, and the manufacturing process. jbclinpharm.org

Studies have investigated the release kinetics of different esomeprazole formulations, with some following first-order release and others exhibiting zero-order or Higuchi release models. banglajol.infobanglajol.info The specific release mechanism depends on the design of the dosage form. For instance, in matrix-type formulations, drug release may be controlled by diffusion through the matrix, while in reservoir-type systems (like coated pellets), release is primarily controlled by the dissolution of the coating.

Dissolution Testing Methodologies and Apparatus (e.g., USP Apparatus II)

The dissolution testing of esomeprazole magnesium dihydrate, a critical step in ensuring product quality and predicting in vivo performance, is meticulously defined by pharmacopeial standards and regulatory guidance. Given that esomeprazole is susceptible to degradation in acidic environments, the dissolution methodologies are specifically designed to assess the integrity of the enteric coating and the subsequent release of the active pharmaceutical ingredient (API) in a simulated intestinal fluid. fda.govresearchgate.net

The United States Pharmacopeia (USP) Apparatus II, commonly known as the paddle apparatus, is the standard equipment for testing esomeprazole magnesium dihydrate formulations. uspnf.comijrpr.com The testing procedure is typically a two-stage process. The first stage, the acid stage, evaluates the acid resistance of the dosage form. The tablets or capsules are placed in a 0.1 N hydrochloric acid medium for 2 hours. fda.govuspnf.com During this phase, the amount of esomeprazole released from the pellets is measured, not from the dissolution medium itself, to ensure the enteric coating remains intact. fda.gov

Following the acid stage, the buffer stage commences to simulate the conditions of the small intestine. fda.gov The dissolution medium is changed to a phosphate buffer with a pH typically around 6.8 or higher. ijrpr.comnih.gov The apparatus is then operated at a specified paddle speed, commonly 100 rpm, and the temperature is maintained at 37 ± 0.5°C. fda.govijrpr.com Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed, often using High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 302 nm, to determine the cumulative amount of drug released. ijrpr.com

The USP provides several validated dissolution tests for esomeprazole magnesium delayed-release capsules, each with specific conditions and tolerances to accommodate different FDA-approved drug products. uspnf.com For instance, some tests specify a buffer of pH 8.0 or the use of specific solutions like ammonium (B1175870) acetate buffer at pH 7.6. uspnf.com The acceptance criteria are generally expressed as the percentage of the labeled amount of esomeprazole dissolved within a certain time, with a common tolerance being not less than 75% (Q) or 80% of the labeled amount dissolved. uspnf.com

For orally disintegrating tablet formulations that may be administered via a nasogastric (NG) or gastric (G) tube, additional in vitro studies are recommended, including recovery testing, particle size distribution, and sedimentation volume testing. fda.gov

Factors Affecting Dissolution Rate (e.g., pH, particle size, polymorphism)

The dissolution rate of esomeprazole magnesium dihydrate is a multifaceted characteristic influenced by a combination of physicochemical properties of the drug substance and formulation-specific variables.

pH: As a proton pump inhibitor, esomeprazole's stability and subsequent dissolution are highly pH-dependent. nih.gov The drug is unstable in the acidic environment of the stomach, which necessitates the use of enteric coatings to protect it from degradation. researchgate.netnih.gov The dissolution of the enteric coating and the release of esomeprazole are designed to occur at the higher pH of the small intestine. nih.gov Studies have shown that the use of alkalizers, such as magnesium oxide, in solid dispersions can create a higher microenvironmental pH (pHM), which significantly enhances the stability of esomeprazole in simulated gastric fluid. nih.govbohrium.com This modulation of the local pH around the drug particles can prevent degradation and facilitate dissolution in the intended region of the gastrointestinal tract.

Particle Size: The particle size of the active pharmaceutical ingredient plays a crucial role in its dissolution rate. A reduction in particle size increases the surface area available for contact with the dissolution medium, which can lead to a faster dissolution rate. bioline.org.br For esomeprazole, nanosuspension technologies have been explored to enhance its dissolution. bioline.org.br By reducing the particle size to the nanometer range (125-184 nm), a four-fold increase in the in vitro dissolution rate was observed compared to the crude drug. bioline.org.br Micronization of esomeprazole magnesium dihydrate Form B to a particle size (D90) of less than 10 µm has also been investigated to improve its dissolution characteristics. google.com

Polymorphism: Esomeprazole magnesium can exist in different crystalline forms, or polymorphs, including various hydrates such as dihydrate, trihydrate, and tetrahydrate. nih.gov These different solid-state forms can exhibit distinct physicochemical properties, including solubility and dissolution rate. For instance, studies on esomeprazole magnesium hydrates have indicated that the dihydrate form B has a higher solubility in water compared to the dihydrate form A, trihydrate, and tetrahydrate forms. nih.gov The specific polymorphic form used in a formulation can, therefore, significantly impact the dissolution profile. The conversion between polymorphic forms during manufacturing or storage can also affect the final product's performance. For example, a novel esomeprazole magnesium water/1-butanol (B46404) solvate has been shown to convert to a form comparable to esomeprazole magnesium dihydrate form A upon drying. nih.gov

Release Kinetics Models (e.g., Zero order, First order, Higuchi, Korsmeyer-Peppas)

To understand the mechanism of drug release from a dosage form, the dissolution data of esomeprazole magnesium dihydrate are often fitted to various mathematical models. These models help to elucidate the underlying physical and chemical processes governing drug release.

Zero-Order Kinetics: This model describes a system where the drug release rate is constant over time, independent of the drug concentration. It is often applicable to certain types of controlled-release formulations.

First-Order Kinetics: In this model, the drug release rate is directly proportional to the concentration of the drug remaining in the dosage form. A study comparing different brands of esomeprazole magnesium trihydrate tablets found that the originator brand predominantly followed first-order release kinetics. banglajol.info

Higuchi Model: This model is used to describe drug release from a matrix system where the release is governed by Fickian diffusion. It suggests that the cumulative amount of drug released is proportional to the square root of time. Several brands of esomeprazole tablets have been shown to follow the Higuchi release model, indicating that diffusion is a significant mechanism of drug release. banglajol.info

Korsmeyer-Peppas Model: This is a more generalized model that can describe drug release from a polymeric system when the release mechanism is not well-known or when more than one type of release phenomenon is involved. The release exponent (n) in this model provides an indication of the release mechanism.

One study on commercially available esomeprazole magnesium trihydrate tablets found that while the originator brand followed first-order kinetics, other brands showed a predominance of zero-order and Higuchi release kinetics. banglajol.info This indicates that the formulation components and manufacturing processes can significantly influence the drug release mechanism.

Advanced Drug Delivery Systems (Conceptual and Preclinical)

Nanoparticle and Microparticle Formulations

To overcome challenges associated with the stability and bioavailability of esomeprazole magnesium dihydrate, advanced drug delivery systems such as nanoparticle and microparticle formulations have been investigated at the preclinical level.

Nanoparticles: Nanosuspensions of esomeprazole have been prepared using an evaporative precipitation-ultrasonication method. bioline.org.br This technique resulted in nanoparticles with a size range of 125-184 nm. bioline.org.br The significant reduction in particle size led to a four-fold enhancement in the in vitro dissolution rate compared to the crude drug, with 100% of the drug dissolving in 60 minutes versus only 24% for the unprocessed drug. bioline.org.br This rapid dissolution is attributed to the increased surface area of the nanoparticles. bioline.org.br

Microparticles: Esomeprazole magnesium microspheres have been formulated using enteric-coated polymers like Eudragit L100 through an antisolvent precipitation method. researchgate.net This approach aims to protect the drug in the acidic environment of the stomach and provide a controlled release in the intestine. Another study focused on spray-dried esomeprazole magnesium microspheres. mdpi.com These advanced formulations hold the potential to improve the therapeutic efficacy of esomeprazole by enhancing its stability and modifying its release profile.

Sustained-Release and Modified-Release Systems (principles and in vitro evaluation)

The development of sustained-release and modified-release systems for esomeprazole magnesium dihydrate aims to prolong the drug's therapeutic effect, potentially reducing dosing frequency and improving patient compliance.

Principles: These systems are designed to release the drug over an extended period. This can be achieved through various formulation strategies, such as using rate-controlling polymers that form a matrix or a coating around the drug. For esomeprazole, a key challenge is to ensure the formulation remains intact in the stomach and then provides a controlled release in the small intestine. This often involves the use of enteric polymers in combination with other release-modifying excipients. A study on controlled-release tablets of esomeprazole utilized polymers like Eudragit RS100, Eudragit RL100, and Eudragit RLPO. researchgate.net Another approach involves press-coated tablets, where a core tablet containing esomeprazole is coated with a layer of hydrophilic and hydrophobic polymers like HPMC and ethyl cellulose to control the drug release. researchgate.net

In Vitro Evaluation: The in vitro evaluation of these advanced delivery systems is crucial to assess their performance. Dissolution studies are conducted using the USP Apparatus II, typically in a multi-stage pH environment to simulate the transit through the gastrointestinal tract. researchgate.netresearchgate.net For instance, a study on press-coated tablets performed release studies first in 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate buffer, and then pH 7.4 phosphate buffer. researchgate.net The release kinetics are then analyzed using mathematical models such as zero-order, first-order, and Higuchi models to understand the mechanism of drug release. researchgate.net For example, a dual-release mini-tablet polycap formulation was developed to have both an immediate-release and a sustained-release component, with the in vitro release profile being a key evaluation parameter. nih.gov

Gastroretentive Floating Tablets (Conceptual and In Vitro Evaluation)

Gastroretentive floating tablets are a type of hydrodynamically balanced system designed to prolong the residence time of the dosage form in the stomach. zenodo.org This is particularly advantageous for drugs like esomeprazole, which has a short biological half-life of 1 to 1.5 hours and is primarily absorbed in the upper small intestine. humanjournals.com By remaining in the stomach for an extended period, these tablets can provide a controlled and sustained release of the drug, potentially improving its bioavailability. pharmaexcipients.comresearchgate.net

The fundamental concept behind these floating tablets involves achieving a density lower than that of the gastric fluids, allowing them to float on the stomach contents. zenodo.org This is typically accomplished by incorporating a gas-generating agent, such as sodium bicarbonate, into the tablet matrix. humanjournals.compharmaexcipients.com Upon contact with the acidic gastric fluid, a chemical reaction occurs, producing carbon dioxide gas that gets entrapped within the swollen polymer matrix, thereby reducing the tablet's density and enabling it to float. pharmaexcipients.com

The in-vitro evaluation of these floating tablets is crucial to predict their in-vivo performance. Key parameters assessed include:

Floating Lag Time: The time it takes for the tablet to start floating after being introduced to the dissolution medium.

Total Floating Time: The duration for which the tablet remains buoyant.

Swelling Index: The ability of the tablet to swell, which influences drug release and buoyancy.

In Vitro Drug Release: The rate and extent of drug release over time, typically measured in a dissolution apparatus.

Various polymers are used to formulate these tablets, including natural gums like xanthan gum and synthetic polymers like Eudragit and Carbopol. humanjournals.compharmaexcipients.com The choice and concentration of these polymers significantly impact the tablet's floating properties and drug release profile. For instance, studies have shown that formulations using polymers like chitosan (B1678972) and HPMC K100M can achieve floating lag times ranging from 30 to 150 seconds and total floating times of up to 9 hours. zenodo.org Other research has demonstrated that tablets can remain buoyant for as long as 12 hours. pharmaexcipients.comresearchgate.net

The drug release from these systems is often controlled by diffusion and dissolution mechanisms. japsonline.com Kinetic modeling of the release data, such as fitting to the Korsmeyer-Peppas model, helps in understanding the underlying release mechanism. zenodo.org

Table 1: In Vitro Evaluation of Esomeprazole Magnesium Dihydrate Floating Tablets

Formulation CodePolymer(s) UsedFloating Lag Time (seconds)Total Floating Time (hours)Drug Release (%)
F9Chitosan, HPMC K100M30 - 150>988 - 94
F1Moringa GumNot Specified1296
Not SpecifiedNeem GumNot Specified1289
Not SpecifiedXanthan GumNot Specified1293
Not SpecifiedSodium AlginateNot Specified1296

This table presents a summary of findings from various studies on esomeprazole floating tablets.

Multi-Particulate Tablet Systems (MUPS)

Multi-Particulate Tablet Systems (MUPS) represent another advanced approach for delivering acid-labile drugs like esomeprazole. omicsonline.org This dosage form consists of enteric-coated drug pellets that are compressed into a tablet. sysrevpharm.org The primary advantage of MUPS is the protection of the drug from the acidic environment of the stomach, ensuring that it reaches the small intestine, where the pH is more alkaline, for dissolution and absorption. omicsonline.org This approach also offers greater dosage flexibility. sysrevpharm.org

The manufacturing of esomeprazole MUPS is a multi-step process. It begins with the preparation of drug-loaded pellets, which are then coated with multiple layers to provide a seal and an enteric coat. These enteric-coated pellets are then blended with suitable tableting excipients and compressed into tablets. sysrevpharm.org

A significant challenge in the formulation of MUPS is to ensure that the integrity of the enteric coating on the pellets is not compromised during the compression process. sysrevpharm.orggoogle.com The selection of appropriate cushioning excipients, such as microcrystalline cellulose (MCC), is critical to protect the pellets. sysrevpharm.org Research has shown that using up to 49% MCC can effectively protect the coated pellets, even under high compression forces. sysrevpharm.org

The in-vitro evaluation of esomeprazole MUPS focuses on:

Acid Resistance: The ability of the enteric coating to remain intact in an acidic medium (e.g., 0.1 N HCl), preventing premature drug release. omicsonline.org

In Vitro Dissolution: The drug release profile is tested first in an acidic medium for a specified period (e.g., 2 hours) to simulate the stomach, followed by a change to an alkaline medium (e.g., pH 6.8 phosphate buffer) to simulate the intestinal environment. An ideal formulation will show minimal drug release in the acidic phase and a complete release in the alkaline phase.

Hardness and Friability: These are important physical parameters to ensure the tablet can withstand handling and transportation without breaking. google.com

Studies have demonstrated the successful formulation of esomeprazole MUPS that exhibit good acid resistance, with some formulations showing as high as 99.6% acid resistance. omicsonline.org The compression force applied during tableting is a critical parameter that needs to be optimized to achieve tablets with adequate hardness and low friability without damaging the enteric coating of the pellets. google.comgoogle.com

Table 2: Composition and Evaluation of Esomeprazole Magnesium Dihydrate MUPS

ComponentPurposeKey Findings
Esomeprazole Magnesium Dihydrate PelletsActive Pharmaceutical IngredientEnteric coating is crucial for protecting the acid-labile drug.
Microcrystalline Cellulose (MCC)Cushioning Agent/FillerAdding up to 49% MCC protects the pellet coating during compression. sysrevpharm.org
Other Excipients (e.g., lactose, dibasic calcium phosphate)Fillers, Binders, LubricantsThe choice of excipients influences the tablet's physical properties and the integrity of the pellets. sysrevpharm.org
In Vitro Test Parameter Results
Acid ResistanceDrug release in acidic mediumFormulations can achieve high acid resistance, with one study reporting 99.6%. omicsonline.org
DissolutionDrug release in alkaline mediumThe goal is complete and timely release in a pH 6.8 buffer.
Hardness/FriabilityTablet integrityOptimization of compression force is key to achieving adequate hardness without damaging the pellets. google.comgoogle.com

This table summarizes the key components and evaluation parameters for esomeprazole MUPS based on available research.

Advanced Research Topics and Future Directions in Esomeprazole Magnesium Dihydrate Studies

Computational Chemistry and Molecular Modeling Applications

Computational tools are proving indispensable in elucidating the molecular intricacies of esomeprazole (B1671258) magnesium dihydrate. These methods provide insights that are often difficult to obtain through experimental means alone, accelerating the pace of research and development.

Docking Studies and Ligand-Protein Interactions

Molecular docking simulations are being employed to model the interaction between esomeprazole, the active component, and its target, the H+/K+-ATPase enzyme. nih.gov These studies are crucial for understanding the precise binding mechanisms that lead to the inhibition of gastric acid secretion. drugbank.comnih.gov By simulating the binding of esomeprazole to the enzyme's active site, researchers can identify key amino acid residues involved in the interaction. For instance, studies have shown that esomeprazole covalently binds to cysteine residues within the proton pump. nih.govdrugbank.com This detailed understanding of ligand-protein interactions can guide the design of more potent and selective proton pump inhibitors.

Furthermore, computational studies have explored the interaction of esomeprazole with other proteins, such as the cardiovascular enzyme dimethylarginine dimethylaminohydrolase (DDAH1), providing insights into potential off-target effects. nih.gov

Prediction of Solid-State Properties and Polymorphism

The solid-state properties of a pharmaceutical compound, including its crystalline form (polymorphism), significantly impact its stability, solubility, and bioavailability. Computational methods are increasingly used to predict the various polymorphic forms that esomeprazole magnesium dihydrate can adopt. google.comnih.gov Techniques such as powder X-ray diffraction (PXRD) are used to characterize these different forms, including the dihydrate and trihydrate forms. google.comnih.govpatsnap.com

Understanding the relative stability of these polymorphs is critical for manufacturing and formulation development. For example, research has identified that the trihydrate form is more stable in water than the dihydrate form. nih.gov Computational predictions, in conjunction with experimental data, help in selecting the most stable and effective form for clinical use.

Quantum Chemical Calculations for Reactivity and Stability

Quantum chemical calculations offer a powerful lens to examine the electronic structure, reactivity, and stability of esomeprazole magnesium dihydrate. nih.gov These calculations can predict the molecule's behavior under different conditions, such as in the acidic environment of the stomach where it undergoes conversion to its active form. nih.gov

By analyzing the electron distribution and bond energies, researchers can understand the mechanisms of degradation and design strategies to enhance the compound's stability. nih.govnih.gov For instance, studies have investigated how interactions with other molecules, or "alkalizers," can improve the stability of esomeprazole in simulated gastric fluid. nih.gov

Development of Novel Prodrugs and Derivatives of Esomeprazole

To enhance the therapeutic profile of esomeprazole, researchers are actively developing novel prodrugs and derivatives. nih.govresearchgate.netnih.gov A prodrug is an inactive compound that is converted into the active drug within the body. This approach can be used to improve properties such as solubility, stability, and bioavailability.

One area of focus is the development of dual-release formulations that can provide both immediate and sustained therapeutic effects. nih.govresearchgate.netnih.gov These formulations often involve creating mini-tablets with different coatings to control the release of the drug at different times. nih.govresearchgate.net The goal of such innovations is to prolong the drug's action and improve patient outcomes. nih.govnih.gov

Comparative Mechanistic Studies with Emerging PPIs and Anti-Secretory Agents

The landscape of acid-suppressive therapy is continually evolving with the emergence of new proton pump inhibitors (PPIs) and other anti-secretory agents. Comparative mechanistic studies are essential to understand the relative efficacy and potential advantages of esomeprazole magnesium dihydrate in this context. astrazenecaclinicaltrials.com

These studies often compare the healing rates in patients with conditions like erosive esophagitis when treated with esomeprazole versus other PPIs such as lansoprazole. astrazenecaclinicaltrials.com The insights gained from these comparisons help clinicians make informed decisions about the most appropriate treatment for their patients.

Sustainable Manufacturing and Green Synthesis Innovations

In line with the growing emphasis on environmental responsibility in the pharmaceutical industry, there is a significant push towards developing sustainable and green manufacturing processes for esomeprazole magnesium dihydrate. acs.org The goal is to minimize the environmental impact of drug production by reducing waste, solvent use, and energy consumption.

Analytical Innovations for Trace Analysis and Quality Control

The quality control of Esomeprazole magnesium dihydrate relies on precise and robust analytical methods capable of quantifying the active ingredient, detecting trace-level impurities, and characterizing its solid-state properties. Innovations in analytical chemistry have led to the development of highly sensitive and specific techniques to ensure the purity, stability, and consistency of the pharmaceutical product.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of esomeprazole. jfda-online.comasianpubs.org Various HPLC methods have been developed and validated for the determination of esomeprazole magnesium in tablets, often employing a C18 column and UV detection. jfda-online.comasianpubs.orgisciii.es These methods are validated according to International Conference on Harmonization (ICH) guidelines for parameters such as linearity, precision, accuracy, and robustness. asianpubs.orgijrpr.com Stability-indicating HPLC methods are particularly crucial, as they can separate the intact drug from its degradation products formed under stress conditions like acid/base hydrolysis, oxidation, and photodegradation. jfda-online.comisciii.esnih.gov

For the detection of trace-level and potentially genotoxic impurities, more advanced techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for quantifying impurities such as Cumene (B47948) Hydroperoxide in the active pharmaceutical ingredient (API). researchgate.net Hybrid mass spectrometry, combined with HPLC, has also been utilized to separate and identify numerous potential and known impurities generated during the manufacturing process. google.com

Another critical aspect of quality control for Esomeprazole magnesium dihydrate is the characterization of its polymorphic form. Different polymorphs, such as the dihydrate and trihydrate forms, can exist and may affect the drug's stability and bioavailability. X-ray powder diffraction (XRPD) is a key technique used for the quantitative analysis of polymorphic purity, allowing for the determination of the mass fraction of different forms in a mixture. ingentaconnect.com

Technique Application Key Parameters/Findings References
HPLC-UV Routine quantification in tablets; Stability-indicating assaysColumn: C18 jfda-online.comasianpubs.orgnih.govMobile Phase: Acetonitrile (B52724)/phosphate (B84403) buffer mixtures are common jfda-online.comijrpr.comnih.govDetection: UV at ~302 nm asianpubs.orgisciii.es jfda-online.comasianpubs.orgisciii.esijrpr.comnih.govnih.gov
LC-MS/MS Trace analysis of genotoxic impuritiesTarget Impurity: Cumene Hydroperoxide researchgate.netAdvantage: High sensitivity and selectivity for low-level quantification. researchgate.net
HPLC-Hybrid MS Analysis of related substancesCapability: Can separate and identify up to 12 known and potential impurities. google.com google.com
X-Ray Powder Diffraction (XRPD) Polymorphic purity analysisApplication: Quantifies mixtures of esomeprazole magnesium trihydrate and dihydrate forms using characteristic peak ratios. ingentaconnect.com ingentaconnect.com
Spectrophotometry Simple quantificationMethod: Based on charge-transfer complex formation with reagents like chloranilic acid. researchgate.net researchgate.net

Exploration of Non-Acid Suppressing Pharmacological Activities (Mechanistic Focus, e.g., DDAH inhibition)

Beyond its well-established role as a proton pump inhibitor (PPI), research has uncovered that esomeprazole and other PPIs may exert pharmacological effects through alternative mechanisms. researchgate.net A significant area of investigation is the interaction of esomeprazole with dimethylarginine dimethylaminohydrolase (DDAH), an enzyme critical to cardiovascular health. researchgate.netahajournals.org

DDAH is responsible for metabolizing asymmetric dimethylarginine (ADMA), an endogenous competitive inhibitor of nitric oxide synthases (NOS). researchgate.netnih.gov By inhibiting NOS, elevated levels of ADMA can impair the production of nitric oxide (NO), a key signaling molecule involved in maintaining vascular health. ahajournals.orgnih.gov

Mechanistic studies have revealed that PPIs, including esomeprazole, can directly inhibit DDAH. researchgate.netahajournals.org Structural and mass spectrometry analyses have shown that esomeprazole covalently modifies the active site of DDAH1 by interacting with a key cysteine residue (Cys273), leading to the enzyme's inactivation. researchgate.netresearchgate.net This inhibition of DDAH activity can lead to the accumulation of ADMA. researchgate.netahajournals.org Cell-based assays have demonstrated that treating vascular endothelial cells with esomeprazole disrupts DDAH activity and promotes the accumulation of intracellular ADMA. researchgate.net

However, the clinical significance of this DDAH inhibition remains a subject of debate. Some studies propose this mechanism as a plausible explanation for the increased cardiovascular risk reported in some observational studies of PPI users. researchgate.netahajournals.org Conversely, other research suggests that at clinically relevant concentrations, PPIs act as weak and reversible inhibitors of DDAH1. nih.govnih.gov Furthermore, a large community-based study did not find a significant association between PPI use and plasma ADMA concentrations, questioning the in vivo relevance of this inhibitory mechanism as a primary driver of cardiovascular risk. nih.gov

Component Role / Interaction with Esomeprazole Reported Outcome References
Esomeprazole Inhibitor of DDAH1Covalently modifies the active site cysteine (Cys273) of the enzyme. researchgate.netresearchgate.net The inhibition has been described as both competitive and reversible. ahajournals.orgnih.gov researchgate.netresearchgate.netahajournals.orgnih.gov
DDAH (Dimethylarginine dimethylaminohydrolase) Target EnzymeActivity is inhibited by esomeprazole, preventing the breakdown of its substrate, ADMA. researchgate.netahajournals.org researchgate.netahajournals.org
ADMA (Asymmetric dimethylarginine) DDAH Substrate / NOS InhibitorInhibition of DDAH leads to the accumulation of ADMA. researchgate.netahajournals.org Elevated ADMA is a cardiovascular risk marker. nih.gov researchgate.netahajournals.orgnih.gov
NO (Nitric Oxide) VasodilatorADMA inhibits nitric oxide synthase (NOS), thereby reducing NO production and potentially impairing endothelial function. ahajournals.orgnih.gov ahajournals.orgnih.gov

Challenges and Opportunities in Esomeprazole Magnesium Dihydrate Research

The field of esomeprazole magnesium dihydrate research continues to evolve, presenting both significant challenges and promising opportunities.

Challenges:

Clarifying Off-Target Effects: A primary challenge is to definitively determine the clinical relevance of non-acid suppressing activities, such as DDAH inhibition. Conflicting results from in vitro and in vivo studies mean that more research is needed to understand if this mechanism contributes significantly to the cardiovascular risk profile observed in some patient populations. nih.govnih.gov

Analytical Complexity: The development of robust, stability-indicating analytical methods remains a challenge, particularly for combination drug products where excipients or other active ingredients, like aspirin, can interfere with the analysis of esomeprazole and its degradation products. nih.gov

Polymorphic Control: The existence of multiple crystalline forms (polymorphs) of esomeprazole magnesium, such as the dihydrate and trihydrate, necessitates stringent control during manufacturing and analysis to ensure batch-to-batch consistency in product quality and performance. ingentaconnect.com

Long-Term Use Implications: Understanding the full spectrum of effects associated with long-term PPI use is an ongoing challenge for the entire class of drugs, prompting research into safer prescribing practices, especially in older populations with multiple chronic conditions. mdpi.com

Opportunities:

Advanced Formulation Development: There is an opportunity to develop new formulations of esomeprazole with improved pharmacokinetic profiles. Innovations such as dual delayed-release technologies, seen in related PPIs, could offer more sustained acid suppression and greater dosing flexibility, potentially improving patient outcomes. jnmjournal.org

Market Expansion and Accessibility: The growth of generic esomeprazole versions and over-the-counter availability has expanded patient access. marketresearchintellect.com Significant opportunities remain for market expansion in emerging economies, which could make the treatment more accessible globally. marketresearchintellect.com

Further Mechanistic Exploration: Continued investigation into the non-acid suppressing activities of esomeprazole could uncover novel therapeutic applications or provide a more refined understanding of its risk-benefit profile.

Enhanced Drug Safety through Analytics: The application of advanced analytical techniques, such as LC-MS/MS, for the detection and quantification of genotoxic impurities at very low levels represents a key opportunity to further enhance the safety and quality control of the API. researchgate.net

Q & A

Q. What excipient compatibility studies are critical for formulating esomeprazole magnesium dihydrate?

  • Methodological Answer : Conduct thermal analysis (e.g., Differential Scanning Calorimetry) and Fourier-Transform Infrared Spectroscopy (FTIR) to assess interactions with excipients like methacrylic acid copolymers, hypromellose, and magnesium stearate. Stability studies under accelerated conditions (40°C/75% RH) can identify incompatibilities .

Q. How is esomeprazole magnesium dihydrate validated as a pharmaceutical reference standard?

  • Methodological Answer : Cross-validate using UV-Vis spectroscopy (e.g., absorbance at 305 nm) against pharmacopeial standards. Chromatographic purity tests with HPLC (C18 columns, phosphate buffer pH 7.6/acetonitrile mobile phase) ensure compliance with regulatory requirements .

Q. What are the key considerations for enteric coating in gastro-resistant formulations?

  • Methodological Answer : Optimize coating parameters (e.g., spray rate, temperature) using methacrylic acid-ethyl acrylate copolymers. Dissolution testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) validates resistance and release profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between esomeprazole dihydrate and trihydrate forms?

  • Methodological Answer : Conduct comparative dissolution studies using USP Apparatus II (paddle method) at 50 rpm. Pair these with in vivo bioavailability trials in animal models, analyzing plasma concentrations via LC-MS/MS. Differences in solubility and crystal lattice energy may explain variability .

Q. What experimental designs are effective for developing controlled-release formulations of esomeprazole magnesium dihydrate?

  • Methodological Answer : Use solvent evaporation to prepare floating microspheres with polymers like HPMC or Eudragit L 100. Evaluate buoyancy (floating lag time <1 minute) and drug release in simulated gastric fluid. Accelerated stability testing (40°C/75% RH) assesses long-term performance .

Q. How can advanced characterization techniques address batch-to-batch variability in polymorphic form?

  • Methodological Answer : Employ Dynamic Vapor Sorption (DVS) to study hygroscopicity and its impact on polymorphic transitions. Pair with Raman spectroscopy for real-time monitoring of crystallization processes. Statistical Process Control (SPC) charts can identify outliers in manufacturing .

Q. What methodologies are recommended for analyzing environmental risks of esomeprazole magnesium dihydrate in non-clinical studies?

  • Methodological Answer : Follow EMA guidelines (EMEA/CPMP/SWP/4447/00) for environmental risk assessment. Use Daphnia magna and Pseudokirchneriella subcapitata acute toxicity models to determine EC50 values. Assess biodegradability via OECD 301 tests .

Q. How can researchers optimize the synthesis of esomeprazole magnesium dihydrate to minimize hydrate variability?

  • Methodological Answer : Control water activity during crystallization using Karl Fischer titration. Monitor intermediate hydrate forms (e.g., trihydrate) via Thermogravimetric Analysis (TGA). Use Design of Experiments (DoE) to optimize temperature and solvent ratios, ensuring dihydrate predominance .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the bioavailability of esomeprazole magnesium dihydrate versus other salts?

  • Methodological Answer : Perform in vitro-in vivo correlation (IVIVC) studies using compartmental modeling. Compare AUC and Cmax data from human trials with dissolution profiles. Differences in excipients (e.g., GR pellets vs. DR tablets) may explain variability .

Q. What strategies mitigate contradictions in stability data for esomeprazole magnesium dihydrate formulations?

  • Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways. High-Resolution Mass Spectrometry (HRMS) characterizes degradation products. Accelerated stability testing under ICH Q1A(R2) conditions clarifies shelf-life predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.